(R)-4-Amino-3-(4-fluorophenyl)butanoic acid
Description
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Properties
IUPAC Name |
(3R)-4-amino-3-(4-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHXHLDNSXLAPX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557064 | |
| Record name | (3R)-4-Amino-3-(4-fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741217-33-4 | |
| Record name | (3R)-4-Amino-3-(4-fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a chiral gamma-aminobutyric acid (GABA) analogue. This compound is of significant interest in medicinal chemistry and neuroscience due to its potential as a GABA_B receptor agonist. This document outlines a proposed synthetic route, detailed characterization methodologies, and its biological context.
Introduction
This compound is a derivative of phenibut and a close structural analog of baclofen. The introduction of a fluorine atom to the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. As the R-enantiomer is often the more active stereoisomer for GABA_B receptor agonists, its stereoselective synthesis is of paramount importance. This guide details a proposed enantioselective synthesis and the analytical techniques required to ensure its chemical and stereochemical purity.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-3-(4-fluorophenyl)butanoic acid is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FNO₂ | PubChem |
| Molecular Weight | 197.21 g/mol | PubChem |
| Exact Mass | 197.08520679 g/mol | Echemi[1] |
| XLogP3 | -1.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | Echemi[1] |
| Hydrogen Bond Acceptor Count | 4 | Echemi[1] |
| Rotatable Bond Count | 4 | Echemi[1] |
| Topological Polar Surface Area | 63.3 Ų | PubChem |
| Complexity | 191 | Echemi[1] |
Table 1: Physicochemical properties of 4-Amino-3-(4-fluorophenyl)butanoic acid.
Proposed Enantioselective Synthesis
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of (E)-1-(4-Fluorophenyl)-2-nitroethene
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To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as toluene, add nitromethane (1.2 eq) and a catalytic amount of a base like ammonium acetate.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield (E)-1-(4-fluorophenyl)-2-nitroethene.
Step 2: Asymmetric Michael Addition to form Diethyl 2-((R)-1-(4-fluorophenyl)-2-nitroethyl)malonate
-
In a reaction vessel, dissolve (E)-1-(4-fluorophenyl)-2-nitroethene (1.0 eq) and diethyl malonate (1.5 eq) in an appropriate solvent (e.g., dichloromethane or toluene).
-
Add a chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 0.05-0.1 eq).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or below) and monitor by TLC.
-
Once the reaction is complete, quench the reaction and remove the catalyst by filtration or extraction.
-
Purify the product by column chromatography on silica gel.
Step 3: Hydrolysis and Decarboxylation to form (R)-3-(4-Fluorophenyl)-4-nitrobutanoic acid
-
Dissolve the purified diethyl 2-((R)-1-(4-fluorophenyl)-2-nitroethyl)malonate in a mixture of a strong acid (e.g., 6M HCl) and an organic co-solvent if necessary.
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude nitro acid.
Step 4: Reduction of the Nitro Group to this compound
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Dissolve the crude (R)-3-(4-fluorophenyl)-4-nitrobutanoic acid in a suitable solvent like methanol or ethanol.
-
Add a catalyst for nitro group reduction, such as Raney Nickel or Palladium on carbon.
-
Subject the mixture to hydrogenation with hydrogen gas at a suitable pressure.
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst and concentrate the solvent to yield the crude product.
-
Purify the final product by recrystallization or ion-exchange chromatography.
Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 4-fluorophenyl group, diastereotopic protons of the methylene groups, and the methine proton at the chiral center. |
| ¹³C NMR | Signals corresponding to the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons. |
| FT-IR | Characteristic peaks for N-H stretching (amine), C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), and C-F stretching. |
| HRMS | The exact mass of the protonated molecule [M+H]⁺ should be determined to confirm the elemental composition. |
Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining both the chemical purity and the enantiomeric excess of the final product.
Experimental Protocol: Chiral HPLC (Proposed)
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Column: A chiral stationary phase (CSP) column suitable for the separation of amino acids or their derivatives (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
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Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the synthesized sample to determine the enantiomeric excess by comparing the peak areas of the two enantiomers.
Biological Context: GABA_B Receptor Signaling Pathway
This compound is expected to act as a GABA_B receptor agonist. The GABA_B receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.
References
The Impact of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid on Key Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a compound also identified by the names 4-Fluorophenibut, BHF177, and CGP-11130, is a selective GABA-B receptor agonist. This technical guide provides an in-depth analysis of the biochemical pathways modulated by this compound. Primarily, it exerts its effects through the activation of GABA-B receptors, leading to downstream modulation of the PKC/CaMKII/ERK1/2/CREB signaling cascade and influencing neuronal excitability via ion channel interactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways and experimental workflows to support further research and drug development efforts.
Core Mechanism of Action: GABA-B Receptor Agonism
This compound is a selective agonist for the GABA-B receptor, demonstrating a significantly higher affinity for this receptor over the GABA-A receptor.[1] As a GABA analogue, its structure, featuring a fluorine atom on the phenyl ring, allows it to effectively mimic the action of the endogenous inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-B receptor.[1]
Quantitative Analysis of Receptor Binding and Functional Activity
The interaction of this compound with GABA receptors and its functional consequences have been quantified in several studies. The following table summarizes the key affinity and efficacy values.
| Parameter | Value | Receptor/System | Comments | Reference |
| IC50 | 1.70 µM | GABA-B Receptor | Displacement of [3H]-GABA. Indicates high affinity for the GABA-B receptor. | Bowery et al., 1983 |
| IC50 | > 100 µM | GABA-A Receptor | Indicates low affinity for the GABA-A receptor, highlighting its selectivity. | Bowery et al., 1983 |
| EC50 | 23.3 µM | Outward-rectifying K+ current | Measured in mouse cerebellar Purkinje cells. Demonstrates functional activation of downstream ion channels. | Irie et al., 2020 |
Affected Biochemical Pathway: The PKC/CaMKII/ERK1/2/CREB Signaling Cascade
In the context of diabetic neuropathic pain, this compound, referred to as BHF177 in this specific research, has been shown to significantly impact the Protein Kinase C (PKC)/Ca2+/calmodulin-dependent protein kinase II (CaMKII)/Extracellular signal-regulated kinase 1/2 (ERK1/2)/cAMP response element-binding protein (CREB) signaling pathway.[1] Activation of the GABA-B receptor by BHF177 initiates a cascade that ultimately suppresses the phosphorylation of CREB, a key transcription factor involved in neuronal plasticity and pain signaling.[1] This pathway also involves the modulation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B.[1]
Visualization of the BHF177-Modulated Signaling Pathway
Caption: Signaling pathway affected by this compound (BHF177).
Quantitative Effects on Paw Withdrawal in a Neuropathic Pain Model
The administration of BHF177 has been shown to alleviate symptoms of diabetic neuropathic pain in a rat model. The following table summarizes the quantitative data from behavioral tests.
| Treatment Group | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Diabetic Neuropathic Pain (DNP) Model | ~4 | ~6 |
| DNP + BHF177 | ~10 | ~14 |
| DNP + BHF177 + GABA-B Antagonist | ~5 | ~7 |
Note: Values are approximated from graphical data presented in Wang et al., 2022.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
GABA-B Receptor Binding Assay (Adapted from Bowery et al., 1983)
This protocol describes a method for determining the binding affinity of compounds to the GABA-B receptor in rat brain synaptic membranes.
References
An In-depth Technical Guide on (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid as a GABA Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as the (R)-enantiomer of 4-fluorophenibut or CGP-11130, is a potent and selective gamma-aminobutyric acid (GABA) analogue that primarily functions as an agonist at the GABAB receptor. This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and relevant experimental data. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. GABA analogues are a class of compounds designed to mimic the structure and function of GABA, often with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier. This compound is a phenyl derivative of GABA and is structurally related to other well-known GABA analogues like baclofen and phenibut. The introduction of a fluorine atom at the para position of the phenyl ring has been shown to modulate its pharmacological activity. This guide focuses on the (R)-enantiomer, which is understood to be the more active stereoisomer.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | (R)-4-Fluorophenibut, (R)-CGP-11130 |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| CAS Number | 741217-33-4[1] |
Pharmacological Profile
Mechanism of Action
This compound exerts its effects primarily as a selective agonist at the GABAB receptor.[2][3] The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission.
Upon binding of an agonist like this compound, the GABAB receptor undergoes a conformational change, leading to the activation of associated intracellular G-proteins (Gαi/o). This activation triggers a downstream signaling cascade with two main inhibitory effects:
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Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
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Modulation of ion channels:
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Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.
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Inhibition of voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters from the presynaptic terminal.
-
Receptor Binding and Functional Potency
Data for the racemic mixture, 4-fluorophenibut (CGP-11130), demonstrates high selectivity for the GABAB receptor over the GABAA receptor.
Table 1: Receptor Binding Affinity of Racemic 4-Amino-3-(4-fluorophenyl)butanoic Acid
| Receptor | IC₅₀ (μM) |
| GABAB | 1.70[2][3] |
| GABAA | > 100[2][3] |
Electrophysiological studies on mouse cerebellar Purkinje cells have provided functional potency data for the racemic compound, comparing it with related GABA analogues.
Table 2: Functional Potency of Racemic 4-Amino-3-(4-fluorophenyl)butanoic Acid and Related Compounds
| Compound | EC₅₀ (μM) |
| (±)-Baclofen | 6.0[4] |
| (±)-4-Fluorophenibut | 23.3[4] |
| (±)-Phenibut | 1362[4] |
Signaling Pathways and Experimental Workflows
GABAB Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the GABAB receptor by an agonist.
Caption: GABAB receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the GABAB receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
GABAB Receptor Radioligand Binding Assay
This protocol is adapted from methodologies used for characterizing GABAB receptor binding.[5]
Objective: To determine the binding affinity (Ki) of this compound for the GABAB receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]CGP54626.[5]
Materials:
-
Rat brain tissue (e.g., whole brain or cerebellum)
-
Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Radioligand: [³H]CGP54626 (specific activity ~50 Ci/mmol)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compound: this compound
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Homogenizer, refrigerated centrifuge, cell harvester, scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize frozen rat brain tissue in 10 volumes of ice-cold assay buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh ice-cold assay buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA. e. After the final wash, resuspend the pellet in a known volume of assay buffer. f. Determine the protein concentration of the membrane suspension using a suitable method (e.g., BCA assay).
-
Binding Assay: a. For each assay tube, add the following in a total volume of 500 µL:
- Total Binding: Membrane suspension (50-100 µg protein), [³H]CGP54626 (final concentration ~0.5 nM), and assay buffer.
- Non-specific Binding: Membrane suspension, [³H]CGP54626, and a high concentration of unlabeled GABA (e.g., 10 mM).
- Displacement: Membrane suspension, [³H]CGP54626, and varying concentrations of this compound. b. Incubate the tubes at room temperature for 30 minutes. c. Terminate the assay by rapid vacuum filtration through GF/B filters pre-soaked in assay buffer. d. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification and Analysis: a. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. b. Calculate the specific binding by subtracting the non-specific binding from the total binding. c. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. d. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the functional activity of this compound on GABAB receptor-mediated currents in neurons.
Objective: To measure the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels by this compound in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices (e.g., from the cerebellum or hippocampus).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
This compound stock solution.
-
Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.
Procedure:
-
Preparation: a. Prepare acute brain slices (if used) using a vibratome in ice-cold, oxygenated aCSF. b. Transfer the cultured neurons on a coverslip or a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at room temperature.
-
Recording: a. Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution. b. Under visual guidance, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal with the cell membrane. c. Rupture the membrane patch to achieve the whole-cell configuration. d. Clamp the neuron at a holding potential of -60 mV in voltage-clamp mode.
-
Drug Application and Data Acquisition: a. After establishing a stable baseline recording, apply this compound at various concentrations to the bath via the perfusion system. b. Record the outward current induced by the activation of GIRK channels. c. Wash out the drug to allow the current to return to baseline. d. Apply a range of concentrations to construct a dose-response curve.
-
Analysis: a. Measure the peak amplitude of the outward current at each concentration. b. Normalize the responses to the maximal response. c. Plot the normalized response against the logarithm of the agonist concentration and fit the data with a Hill equation to determine the EC₅₀ value.
Conclusion
This compound is a selective GABAB receptor agonist with a pharmacological profile that suggests greater potency than phenibut, though less than baclofen, based on data from the racemic mixture. Its mechanism of action through the GABAB receptor signaling pathway leads to inhibitory effects on neuronal activity. While the available data provides a solid foundation for its characterization, further research is needed to specifically quantify the binding affinity and functional potency of the (R)-enantiomer to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in further investigating this and related GABA analogues.
References
- 1. medkoo.com [medkoo.com]
- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 3. CGP-11130 HCl | TargetMol [targetmol.com]
- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as (R)-4-fluorophenibut, is a chiral derivative of the neuropsychotropic drug phenibut. This guide provides an in-depth analysis of its structure-activity relationship (SAR), focusing on its interaction with the γ-aminobutyric acid (GABA) type B receptor (GABABR). The introduction of a fluorine atom at the para-position of the phenyl ring significantly influences its pharmacological profile, enhancing its potency and selectivity. This document outlines the quantitative data available, experimental protocols for its characterization, and the signaling pathways it modulates.
Core Compound Profile
This compound is a potent and selective agonist for the GABAB receptor.[1] The stereochemistry at the C3 position is crucial for its activity, with the (R)-enantiomer being the more active form, a characteristic shared with its parent compound, phenibut.[2][3]
Structure-Activity Relationship
The pharmacological activity of this compound is primarily defined by three key structural features: the butanoic acid backbone, the phenyl ring at the 3-position, and the fluorine substituent on the phenyl ring.
-
GABA Backbone: The γ-aminobutyric acid structure is essential for its interaction with the GABAB receptor, mimicking the endogenous neurotransmitter GABA.
-
Phenyl Ring at C3: The presence of a phenyl ring at the β-position is a hallmark of the phenibut class of compounds. This lipophilic group contributes to the molecule's ability to cross the blood-brain barrier.
-
(R)-Stereochemistry: The spatial arrangement of the aminomethyl and phenyl groups at the chiral center (C3) is critical for optimal binding to the GABAB receptor. Studies on phenibut have shown that the (R)-enantiomer possesses the majority of the pharmacological activity.[2][3]
-
Para-Fluoro Substitution: The addition of a fluorine atom to the para-position of the phenyl ring enhances the compound's potency as a GABAB receptor agonist compared to phenibut.[4][5] This is likely due to the electron-withdrawing nature of fluorine, which can alter the electronic distribution of the phenyl ring and improve its interaction with the receptor's binding site.[5] This substitution may also improve metabolic stability.[5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for 4-Amino-3-(4-fluorophenyl)butanoic acid and related compounds. It is important to note that much of the available data for 4-fluorophenibut does not specify the enantiomer and is likely for the racemic mixture. However, based on the data for phenibut, the (R)-enantiomer is considered the active form.[2]
Table 1: GABA Receptor Binding Affinity
| Compound | Receptor | Assay Type | Value | Reference |
| 4-Fluorophenibut (racemic) | GABAB | Radioligand Displacement | IC50 = 1.70 µM | [1][6][7] |
| 4-Fluorophenibut (racemic) | GABAA | Radioligand Displacement | IC50 > 100 µM | [1][6][7] |
| (R)-Phenibut | GABAB | Radioligand Displacement ([3H]CGP54626) | Ki = 92 ± 3 µM | [2] |
| Racemic Phenibut | GABAB | Radioligand Displacement ([3H]CGP54626) | Ki = 177 ± 2 µM | [2] |
| Baclofen | GABAB | Radioligand Displacement ([3H]CGP54626) | Ki = 6.0 ± 1 µM | [2] |
Table 2: Functional Activity
| Compound | Assay Type | Cell Type | Value | Reference |
| 4-Fluorophenibut (racemic) | Outward-rectifying K+ current activation | Mouse cerebellar Purkinje cells | EC50 = 23.3 µM | [4][8] |
| Phenibut | Outward-rectifying K+ current activation | Mouse cerebellar Purkinje cells | EC50 = 1362 µM | [4][8] |
| Baclofen | Outward-rectifying K+ current activation | Mouse cerebellar Purkinje cells | EC50 = 6.0 µM | [4][8] |
Signaling Pathways
Activation of the GABAB receptor by this compound initiates a cascade of intracellular events characteristic of Gi/o-coupled receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound. Below are representative protocols for key assays.
Radioligand Binding Assay for GABAB Receptor
This protocol is adapted from standard procedures for determining the binding affinity of a compound to the GABAB receptor.
[35S]GTPγS Functional Assay
This assay measures the functional activation of Gi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Conclusion
This compound is a potent and selective GABAB receptor agonist, with its activity residing in the (R)-enantiomer. The para-fluoro substitution on the phenyl ring enhances its potency compared to phenibut. Its mechanism of action involves the activation of Gi/o-coupled signaling pathways, leading to neuronal inhibition. The provided data and experimental protocols serve as a comprehensive resource for researchers in the field of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this and related compounds.
References
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. nbinno.com [nbinno.com]
- 6. CGP-11130 HCl | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid: Discovery, History, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a chiral derivative of γ-aminobutyric acid (GABA), has garnered significant interest in the field of neuroscience and pharmacology. This technical guide provides a comprehensive overview of its discovery, historical context, and key technical data. It is intended to serve as a valuable resource for researchers and professionals involved in drug development and the study of GABAergic systems. The document details its mechanism of action as a GABAB receptor agonist, presents its pharmacological data in a structured format, outlines experimental protocols for its characterization, and visualizes its associated signaling pathway.
Discovery and History
The journey of this compound is intrinsically linked to the exploration of GABAB receptors. The parent racemic compound, (±)-4-Amino-3-(4-fluorophenyl)butanoic acid, was first described in the scientific literature in a seminal 1983 paper by Bowery, Hill, and Hudson.[1] In this study, it was assigned the developmental code name CGP-11130 .
The research was part of a broader effort to characterize the then-newly-identified bicuculline-insensitive GABA receptor, which Norman Bowery had proposed and termed the GABAB receptor in 1980. The primary goal was to identify and characterize ligands that could selectively interact with this receptor subtype. CGP-11130 emerged as a potent and selective agonist at the GABAB receptor, exhibiting higher potency than the parent compound, phenibut (β-phenyl-GABA), but lower potency than baclofen (β-(4-chlorophenyl)-GABA).[2]
The initial studies with CGP-11130 were conducted using the racemic mixture. Subsequent research in the field of GABAergic transmission has emphasized the stereoselectivity of drug-receptor interactions. While the (R)-enantiomer is understood to be the more active form at the GABAB receptor, mirroring the stereoselectivity of baclofen, much of the early literature refers to the racemate. For the purpose of this guide, we will focus on the properties and synthesis of the biologically active (R)-enantiomer. The compound is also known by other names, including 4-Fluorophenibut and F-Phenibut.
Pharmacological Profile
Mechanism of Action
This compound is a selective agonist of the GABAB receptor. The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central and peripheral nervous systems. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o type.
The activation of the G-protein leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit directly modulates the activity of ion channels, primarily activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting high-voltage-activated Ca2+ channels. The opening of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, while the inhibition of Ca2+ channels reduces neurotransmitter release from presynaptic terminals.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound and related compounds at the GABAB receptor.
| Compound | Parameter | Value | Species | Tissue/System | Reference |
| (±)-4-Amino-3-(4-fluorophenyl)butanoic acid (CGP-11130) | IC50 | 1.70 µM | Rat | Whole brain synaptic membranes ([3H]-GABA displacement) | [1][2] |
| (-)-Baclofen | IC50 | 0.04 µM | Rat | Whole brain synaptic membranes ([3H]-baclofen displacement) | [1] |
| (+)-Baclofen | IC50 | 33 µM | Rat | Whole brain synaptic membranes ([3H]-baclofen displacement) | [1] |
| GABA | IC50 | 0.04 µM | Rat | Whole brain synaptic membranes ([3H]-baclofen displacement) | [1] |
| Phenibut | Ki | 177 µM | GABAB Receptor |
Experimental Protocols
Enantioselective Synthesis of this compound
While various synthetic routes to β-amino acids exist, a common strategy for the enantioselective synthesis of the (R)-enantiomer involves the asymmetric reduction of a suitable precursor. Below is a representative, multi-step synthetic workflow.
dot
Caption: A generalized workflow for the enantioselective synthesis.
Detailed Steps:
-
Knoevenagel Condensation: 4-Fluorobenzaldehyde is condensed with malonic acid in the presence of a base such as piperidine in pyridine to yield 4-fluorocinnamic acid.
-
Esterification: The resulting cinnamic acid derivative is esterified, for example, using ethanol in the presence of a strong acid catalyst (e.g., H2SO4) to produce ethyl 4-fluorocinnamate.
-
Michael Addition: Nitromethane is added to the α,β-unsaturated ester via a Michael addition, typically catalyzed by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form ethyl 3-(4-fluorophenyl)-4-nitrobutanoate.
-
Asymmetric Reduction: The nitro group is asymmetrically reduced to the corresponding amine. This is the key stereochemistry-determining step and can be achieved using various methods, including catalytic hydrogenation with a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) or through enzymatic reduction. This step yields ethyl (R)-4-amino-3-(4-fluorophenyl)butanoate.
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, for instance, using lithium hydroxide (LiOH) followed by acidic workup, to afford the target molecule, this compound.
GABAB Receptor Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of this compound for the GABAB receptor, based on the principles described in the early characterization studies.
dot
Caption: Workflow for a competitive GABAB receptor binding assay.
Materials:
-
Rat whole brain tissue
-
Homogenization buffer: 0.32 M sucrose, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
[3H]GABA (radioligand)
-
Isoguvacine (GABAA receptor antagonist)
-
Unlabeled GABA or (±)-baclofen (for non-specific binding)
-
Test compound: this compound
-
Scintillation cocktail
-
Centrifuge, liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptic membranes.
-
Wash the pellet by resuspension in assay buffer and recentrifugation several times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of [3H]GABA (e.g., 10-20 nM).
-
A fixed concentration of isoguvacine (e.g., 40 µM) to saturate GABAA binding sites.
-
Varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of unlabeled GABA or (±)-baclofen (e.g., 100 µM).
-
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 10-20 minutes).
-
-
Separation and Counting:
-
Terminate the assay by rapid centrifugation at high speed to separate bound from free radioligand.
-
Aspirate the supernatant and wash the pellet with ice-cold assay buffer.
-
Solubilize the pellet and add a scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
If the Kd of the radioligand is known, the Ki (inhibitory constant) for the test compound can be calculated using the Cheng-Prusoff equation.
-
Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to the GABAB receptor.
dot
Caption: Canonical G-protein mediated signaling cascade of the GABAB receptor.
Conclusion
This compound, originating from the early explorations of GABAB receptor pharmacology, remains a compound of significant interest. Its well-defined mechanism of action as a potent and selective GABAB receptor agonist makes it a valuable tool for probing the intricacies of GABAergic neurotransmission. This technical guide has provided a consolidated resource covering its historical discovery, pharmacological properties, representative experimental protocols, and the underlying signaling pathway. It is hoped that this document will facilitate further research into the therapeutic potential of modulating the GABAB receptor system.
References
An In-depth Technical Guide to the Physicochemical Properties of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a chiral derivative of phenibut, is a compound of significant interest in the fields of neuroscience and pharmacology. As a potent and selective agonist for the GABA-B receptor, it holds potential for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. Understanding its physicochemical properties is paramount for its application in drug design, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its primary signaling pathway.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, particularly for the hydrochloride salt, many properties of the free acid are based on computed values.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3R)-4-amino-3-(4-fluorophenyl)butanoic acid | --- |
| CAS Number | 741217-33-4 | [1] |
| Molecular Formula | C₁₀H₁₂FNO₂ | [2][3] |
| Molecular Weight | 197.21 g/mol | [2][3] |
| Physical Form | Solid | |
| XLogP3 (Computed) | -1.5 | [3][4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Topological Polar Surface Area | 63.3 Ų | [3][4] |
| Complexity (Computed) | 191 | [3][4] |
Table 2: Experimental and Hydrochloride Salt Properties
| Property | Value | Notes | Source |
| Melting Point (HCl Salt) | 239-240 °C | For the hydrochloride salt of the (R)-enantiomer. | [1] |
| Boiling Point | Data not available | Expected to decompose at high temperatures. | --- |
| Solubility | Data not available | Expected to be soluble in aqueous solutions, particularly at acidic or basic pH. | --- |
| pKa | Data not available | --- | --- |
| logP/logD | Data not available | --- | --- |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following are standard protocols that can be adapted for the characterization of this compound.
Melting Point Determination
The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
-
Refined Measurement: The procedure is repeated with a fresh sample, heating at a slower rate (1-2 °C/min) as the preliminary melting point is approached to obtain a more accurate measurement.
Solubility Determination
The solubility of an amino acid can be determined in various solvents, such as water, buffers at different pH values, and organic solvents.
Protocol (for aqueous solubility):
-
Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) of the amino and carboxylic acid groups can be determined by potentiometric titration.
Protocol:
-
Sample Preparation: A known amount of the compound is dissolved in a specific volume of water or a suitable co-solvent.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water provides a measure of the lipophilicity of a compound.
Protocol:
-
Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
Biological Activity and Signaling Pathway
This compound is a selective agonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like this compound initiates a signaling cascade that leads to neuronal inhibition.
References
Enantioselective Synthesis of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid is a valuable chiral building block in the synthesis of various pharmacologically active compounds. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) makes it a key component in the development of GABA analogues and other central nervous system-targeting therapeutics. The precise stereochemical control in its synthesis is crucial for ensuring the desired biological activity and minimizing off-target effects. This technical guide provides an in-depth overview of two distinct and effective enantioselective methods for the synthesis of this compound: a chiral pool approach starting from (S)-serine and a chemoenzymatic method involving a kinetic resolution.
Method 1: Chiral Pool Synthesis from (S)-Serine
This strategy leverages the readily available and inexpensive chiral building block, (S)-serine, to construct the target molecule through a multi-step sequence. The key steps involve the formation of an aziridine intermediate and its subsequent ring-opening with a Grignard reagent derived from 1-bromo-4-fluorobenzene.
Quantitative Data
| Step | Product | Starting Material | Yield (%) |
| 1 | (S)-Serine methyl ester hydrochloride | (S)-Serine | 97 |
| 2 | Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate | (S)-Serine methyl ester hydrochloride | 95 |
| 3 | Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-{[tert-butyl(diphenyl)silyl]oxy}propanoate | Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate | 99 |
| 4 | (R)-2-{[tert-Butyl(diphenyl)silyl]oxymethyl}-N-(tert-butoxycarbonyl)aziridine | Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-{[tert-butyl(diphenyl)silyl]oxy}propanoate | 78 |
| 5 | tert-Butyl ((2R,3R)-1-{[tert-butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propan-2-yl)carbamate | (R)-2-{[tert-Butyl(diphenyl)silyl]oxymethyl}-N-(tert-butoxycarbonyl)aziridine | 93 |
| 6 | tert-Butyl ((R)-1-hydroxy-3-(4-fluorophenyl)propan-2-yl)carbamate | tert-Butyl ((2R,3R)-1-{[tert-butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propan-2-yl)carbamate | 92 |
| 7 | (R)-2-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propyl 4-methylbenzenesulfonate | tert-Butyl ((R)-1-hydroxy-3-(4-fluorophenyl)propan-2-yl)carbamate | 95 |
| 8 | tert-Butyl ((R)-4-(4-fluorophenyl)-1-cyanobutan-2-yl)carbamate | (R)-2-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propyl 4-methylbenzenesulfonate | 85 |
| 9 | This compound hydrochloride | tert-Butyl ((R)-4-(4-fluorophenyl)-1-cyanobutan-2-yl)carbamate | 88 |
Experimental Protocol
A detailed experimental protocol for a closely related analog, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, has been reported and can be adapted for the synthesis of the 4-fluorophenyl derivative.[1] The key modification would be the use of (4-fluorophenyl)magnesium bromide in the Grignard reaction.
Step 1: Esterification of (S)-Serine (S)-Serine is esterified using thionyl chloride in methanol to yield (S)-serine methyl ester hydrochloride in high yield.[1]
Step 2: N-Protection The amino group of the serine methyl ester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Step 3: O-Silylation The primary hydroxyl group is protected with a tert-butyldiphenylsilyl (TBDPS) group to enhance stability in subsequent steps.
Step 4: Aziridine Formation The protected serine derivative is converted to the corresponding (R)-aziridine via a Mitsunobu reaction.[1]
Step 5: Grignard Ring Opening The key C-C bond is formed by the ring-opening of the aziridine with (4-fluorophenyl)magnesium bromide in the presence of a copper catalyst.
Step 6: Desilylation The TBDPS protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Step 7: Sulfonylation The primary alcohol is converted to a good leaving group by tosylation with p-toluenesulfonyl chloride.
Step 8: Cyanation The tosylate is displaced with cyanide, typically using sodium cyanide, to introduce the carbon atom required for the carboxylic acid.
Step 9: Hydrolysis The nitrile and the Boc-protecting group are hydrolyzed under acidic conditions to afford the final product, this compound, which is typically isolated as its hydrochloride salt.
Workflow Diagram
Caption: Chiral pool synthesis of this compound.
Method 2: Chemoenzymatic Synthesis via Kinetic Resolution
This approach utilizes an enzymatic kinetic resolution of a racemic intermediate to selectively isolate the desired enantiomer. Lipases are commonly employed for this purpose due to their stereoselectivity in the hydrolysis of esters.
Quantitative Data
| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted Ester (%) | Enantiomeric Excess (e.e.) of Product (%) |
| (±)-Ethyl 4-azido-3-(4-fluorophenyl)butanoate | Lipase from Candida antarctica B (CALB) | (R)-Ethyl 4-azido-3-(4-fluorophenyl)butanoate and (S)-4-azido-3-(4-fluorophenyl)butanoic acid | ~50 | >99 | >99 |
Experimental Protocol
Step 1: Synthesis of Racemic Ethyl 4-azido-3-(4-fluorophenyl)butanoate 4-Fluorocinnamic acid is esterified and then subjected to a conjugate addition of hydrazoic acid to yield the racemic azido ester.
Step 2: Enzymatic Kinetic Resolution The racemic ethyl 4-azido-3-(4-fluorophenyl)butanoate is dissolved in a suitable buffer and solvent system. Immobilized Lipase from Candida antarctica B (CALB) is added, and the mixture is stirred at a controlled temperature. The enzyme selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, leaving the (R)-ester unreacted.
Step 3: Separation After approximately 50% conversion is reached (monitored by HPLC or TLC), the reaction is stopped. The unreacted (R)-ester is separated from the (S)-acid by extraction. The aqueous layer is acidified to precipitate the (S)-acid, and the organic layer contains the desired (R)-ester.
Step 4: Reduction of the Azide The enantiomerically pure (R)-ethyl 4-azido-3-(4-fluorophenyl)butanoate is reduced to the corresponding amine. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) or with other reducing agents like triphenylphosphine followed by hydrolysis (Staudinger reaction).
Step 5: Hydrolysis of the Ester The resulting (R)-ethyl 4-amino-3-(4-fluorophenyl)butanoate is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Workflow Diagram
Caption: Chemoenzymatic synthesis via kinetic resolution.
Conclusion
Both the chiral pool synthesis from (S)-serine and the chemoenzymatic resolution strategy offer viable and effective routes to enantiomerically pure this compound. The choice of method will depend on factors such as the availability of starting materials and reagents, scalability requirements, and the desired level of stereochemical purity. The chiral pool approach provides a linear synthesis with good overall yield, while the chemoenzymatic method offers a potentially shorter route if the racemic precursor is readily accessible. Both methodologies are valuable tools for researchers and drug development professionals working on the synthesis of chiral GABA analogues and related compounds.
References
The Biological Activity of Fluorinated GABA Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into γ-aminobutyric acid (GABA) analogues has emerged as a powerful strategy in medicinal chemistry to modulate their pharmacological properties. Fluorination can significantly alter the conformational preferences, metabolic stability, and binding affinities of these analogues to their biological targets. This technical guide provides an in-depth overview of the biological activity of fluorinated GABA analogues, focusing on their interactions with key proteins in the GABAergic system, including GABA aminotransferase (GABA-AT), GABA transporters (GATs), and GABA receptors.
Introduction to the GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS). It plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The key components of this system include:
-
γ-Aminobutyric acid (GABA): The main inhibitory neurotransmitter.
-
GABA aminotransferase (GABA-AT): The primary enzyme responsible for the degradation of GABA.
-
GABA transporters (GATs): Membrane proteins that regulate the synaptic concentration of GABA by reuptake into neurons and glial cells.
-
GABA receptors: Postsynaptic and presynaptic receptors that mediate the inhibitory effects of GABA. These are broadly classified into ionotropic GABA-A and metabotropic GABA-B receptors.
Biological Targets of Fluorinated GABA Analogues
Fluorinated GABA analogues have been designed to target various components of the GABAergic system with improved potency and selectivity.
GABA Aminotransferase (GABA-AT) Inhibition
Inhibition of GABA-AT leads to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. This is a clinically validated strategy for the treatment of epilepsy.
One of the most potent fluorinated GABA-AT inactivators is (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) . It has been shown to be approximately 187 times more potent than vigabatrin, an FDA-approved GABA-AT inhibitor. CPP-115 exhibits time-dependent, irreversible inhibition of GABA-AT.
GABA Transporter (GAT) Inhibition
Inhibition of GATs also increases the synaptic levels of GABA. Fluorinated analogues of known GAT inhibitors, such as nipecotic acid, have been synthesized and evaluated. For instance, β-polyfluoroalkyl-GABAs have been shown to increase the initial velocity of [3H]GABA uptake by synaptosomes, suggesting a complex interaction with GABA transporters.
GABA Receptor Modulation
Fluorinated GABA analogues can act as agonists or antagonists at GABA receptors. The stereochemistry of fluorine substitution plays a critical role in determining the activity and selectivity of these compounds.
-
(R)- and (S)-3-fluoro-GABA: These enantiomers exhibit distinct pharmacological profiles. For example, at GABA-C receptors, both act as agonists, but the (R)-enantiomer is an order of magnitude more potent, suggesting a folded binding conformation for GABA at this receptor subtype.
-
4-Fluorophenibut: This analogue of phenibut is a selective agonist for GABA-B receptors and is investigated for its anxiolytic properties.
Quantitative Biological Data
The following tables summarize the quantitative biological activity of selected fluorinated GABA analogues.
Table 1: Inhibition of GABA Aminotransferase (GABA-AT) by Fluorinated Analogues
| Compound | Target | Assay | Value | Reference |
| CPP-115 | GABA-AT | Time-dependent inhibition | ~187 times more potent than vigabatrin | |
| (E)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | Time-dependent inhibition | K_I = 250 µM, k_inact = 0.04 min⁻¹ | |
| (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | Time-dependent inhibition | K_I = 530 µM, k_inact = 0.03 min⁻¹ |
Table 2: Activity of Fluorinated Analogues at GABA Receptors
| Compound | Target | Assay | Value (EC₅₀/IC₅₀) | Reference |
| (R)-3-fluoro-GABA | GABA-C (ρ1) | Two-electrode voltage clamp | EC₅₀ = 1.6 µM | |
| (S)-3-fluoro-GABA | GABA-C (ρ1) | Two-electrode voltage clamp | EC₅₀ = 15 µM | |
| 4-Fluorophenibut | GABA-B | Receptor binding | Selective agonist |
Table 3: Effect of Fluorinated Analogues on GABA Uptake
| Compound | Target | Assay | Effect | Reference |
| β-CF₃-β-OH-GABA | GATs | [³H]GABA uptake | Increased uptake velocity | |
| β-CF₃-GABA | GATs | [³H]GABA uptake | Increased uptake velocity | |
| β-CF₂CF₂H-GABA | GATs | [³H]GABA uptake | Increased uptake velocity |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
GABA Aminotransferase (GABA-AT) Inhibition Assay
This protocol is adapted from studies on CPP-115 and other fluorinated GABA-AT inhibitors.
Objective: To determine the inhibitory potential (K_I and k_inact) of a test compound against GABA-AT.
Materials:
-
Purified GABA-AT from pig brain
-
GABA
-
α-ketoglutarate
-
NADP⁺
-
Succinic semialdehyde dehydrogenase (SSDH)
-
Test compound (fluorinated GABA analogue)
-
Potassium pyrophosphate buffer (pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, GABA, α-ketoglutarate, and NADP⁺.
-
Add a known amount of purified GABA-AT to the reaction mixture.
-
Initiate the reaction by adding SSDH. The activity of GABA-AT is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
To determine the inhibitory activity, pre-incubate GABA-AT with various concentrations of the test compound for different time intervals before initiating the reaction.
-
Measure the residual enzyme activity at each time point and for each inhibitor concentration.
-
Plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs).
-
Plot the reciprocal of k_obs versus the reciprocal of the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibitor dissociation constant (K_I).
[³H]GABA Uptake Assay
This protocol is based on studies investigating the effect of fluorinated GABA analogues on GABA transporters.
Objective: To measure the effect of a test compound on the uptake of radiolabeled GABA into synaptosomes.
Materials:
-
Isolated rat brain synaptosomes
-
[³H]GABA (radiolabeled GABA)
-
Test compound (fluorinated GABA analogue)
-
Krebs-Ringer buffer
-
Scintillation counter
Procedure:
-
Isolate synaptosomes from rat brain tissue by differential centrifugation.
-
Pre-incubate the synaptosomal suspension with the test compound at various concentrations for a specified period.
-
Initiate the uptake reaction by adding a known concentration of [³H]GABA.
-
Incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for GABA uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Compare the amount of [³H]GABA uptake in the presence of the test compound to that of a control (without the compound) to determine the percentage of inhibition or stimulation.
GABA Receptor Binding Assay
This protocol is a general procedure for assessing the binding of fluorinated GABA analogues to GABA receptors.
Objective: To determine the binding affinity (K_i) of a test compound for GABA-A or GABA-B receptors.
Materials:
-
Rat brain membranes (source of GABA receptors)
-
Radioligand specific for the receptor of interest (e.g., [³H]muscimol for GABA-A, [³H]baclofen for GABA-B)
-
Test compound (fluorinated GABA analogue)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a suspension of rat brain membranes.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the binding affinity (K_i) of the test compound using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Activity Assessment (Pilocarpine-Induced Status Epilepticus Model)
This protocol is a widely used model to evaluate the anticonvulsant efficacy of novel compounds.
Objective: To assess the ability of a test compound to protect against seizures in a rodent model of epilepsy.
Materials:
-
Male Wistar rats or mice
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)
-
Test compound (fluorinated GABA analogue)
-
Electroencephalogram (EEG) recording equipment (optional)
-
Behavioral observation setup
Procedure:
-
Administer scopolamine methyl nitrate to the animals to minimize peripheral cholinergic effects of pilocarpine.
-
After a short interval, administer the test compound via the desired route (e.g., intraperitoneal, oral).
-
After a pre-determined time for drug absorption, administer a convulsant dose of pilocarpine hydrochloride.
-
Observe the animals for the onset, duration, and severity of seizures for a defined period (e.g., 2-4 hours). Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
For more detailed analysis, EEG can be recorded to monitor electrographic seizure activity.
-
Compare the seizure parameters (latency to first seizure, seizure duration, seizure severity score) in the drug-treated group with a vehicle-treated control group to determine the anticonvulsant efficacy of the test compound.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by fluorinated GABA analogues.
GABA-AT Inactivation by CPP-115
The inactivation of GABA-AT by CPP-115 is a complex process involving the formation of a reactive intermediate within the enzyme's active site.
Caption: Inactivation of GABA-AT by CPP-115.
GABA-A Receptor Signaling Pathway
Activation of GABA-A receptors by agonists leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane.
Caption: GABA-A receptor-mediated signaling.
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors that modulate downstream effectors, leading to a slower and more prolonged inhibitory response.
The Receptor Binding Affinity of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid: A Technical Guide
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid , also known as Lesogaberan (AZD3355) , is a potent and selective agonist for the GABAB receptor. This technical guide provides a comprehensive overview of its receptor binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neuroscience.
Quantitative Receptor Binding and Functional Potency
Lesogaberan exhibits high affinity and selectivity for the GABAB receptor, with significantly lower affinity for the GABAA receptor. The following tables summarize the key quantitative data from various in vitro assays.
Table 1: Receptor Binding Affinity of Lesogaberan
| Assay Type | Radioligand | Tissue/Cell Source | Parameter | Value |
| Radioligand Displacement | [3H]GABA | Rat brain membranes | Ki | 5.1 nM[1][2] |
| Radioligand Displacement | [3H]GABA | Rat brain membranes | IC50 | 2 nM[3] |
| Radioligand Displacement | [3H]GABA | Rat brain membranes | Ki (for GABAA) | 1.4 µM[1][2] |
Table 2: Functional Potency of Lesogaberan
| Assay Type | Cell Line | Parameter | Value |
| Intracellular Ca2+ Mobilization | CHO cells transfected with human GABAB1a/2 | EC50 | 8.6 nM[1][2] |
Experimental Protocols
The determination of Lesogaberan's binding affinity is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology for a typical assay.
Competitive Radioligand Binding Assay for GABAB Receptor
This protocol outlines the steps to determine the binding affinity (Ki) of Lesogaberan by measuring its ability to displace a radiolabeled ligand, such as [3H]GABA, from GABAB receptors in rat brain membranes.
1. Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in approximately 20 volumes of ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending it in fresh, ice-cold binding buffer and repeating the centrifugation step. This wash step is crucial for removing endogenous GABA.
-
Resuspend the final membrane pellet in binding buffer to a final protein concentration of approximately 1 mg/mL. The protein concentration can be determined using a standard protein assay, such as the Bradford or BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate or in individual microcentrifuge tubes.
-
Prepare the following reaction mixtures in triplicate:
-
Total Binding: Contains the membrane preparation, the radioligand (e.g., [3H]GABA at a final concentration of ~10 nM), and binding buffer.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of an unlabeled competing ligand (e.g., 1 mM unlabeled GABA or baclofen) to saturate all specific binding sites.
-
Competitor Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (Lesogaberan).
-
-
To selectively measure binding to GABAB receptors when using [3H]GABA, a GABAA receptor antagonist (e.g., isoguvacine at a final concentration of ~40 µM) is often included in the assay mixture.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 20-60 minutes).
3. Separation of Bound and Free Radioligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (Lesogaberan) concentration.
-
Determine the IC50 value, which is the concentration of Lesogaberan that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathways and Visualizations
Activation of the GABAB receptor by Lesogaberan initiates a cascade of intracellular signaling events. The GABAB receptor is a G-protein coupled receptor (GPCR) that heterodimerizes and primarily couples to inhibitory Gi/o proteins.
GABAB Receptor Signaling Pathway
Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors.
Caption: GABAB receptor signaling pathway activated by Lesogaberan.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Key Parameters
The relationship between the experimental measurements and the final affinity constant is crucial for understanding the data.
Caption: Logical relationship of parameters in binding affinity determination.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut or by its developmental code name CGP-11130, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] It functions primarily as a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system.[1][3][4][5] Upon activation, the GABA-B receptor complex inhibits adenylyl cyclase, activates inwardly rectifying potassium (GIRK) channels, and inactivates voltage-gated calcium channels, leading to a decrease in neuronal excitability.[3][5][6][7]
This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, focusing on its interaction with the GABA-B receptor and its potential off-target effects on GABA transaminase (GABA-AT), the primary enzyme responsible for GABA degradation.[8][9]
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor activation by an agonist leads to G-protein modulation of downstream effectors.
GABA-B Receptor Binding Assays
Application Note: Receptor binding assays are fundamental for determining the affinity and selectivity of a compound for its target. For this compound, a competitive binding assay is used to measure its ability to displace a known radiolabeled ligand from the GABA-B receptor.[10] This assay allows for the calculation of the half-maximal inhibitory concentration (IC50), which can be converted to the equilibrium dissociation constant (Ki) to quantify binding affinity.[11] By performing these assays on membranes from cells expressing different receptor subtypes (e.g., GABA-A vs. GABA-B), the selectivity of the compound can be established.[1] Commonly used radioligands for the GABA-B receptor include the agonist [3H]baclofen or [3H]GABA.[10]
Data Presentation: GABA-B Receptor Binding Affinity
| Compound | Receptor | IC50 (µM) | Ki (µM) | Reference Compound |
| 4-Fluorophenibut (racemic) | GABA-B | 1.70 | - | Baclofen |
| 4-Fluorophenibut (racemic) | GABA-A | >100 | - | GABA |
| (R)-(-)-Baclofen | GABA-B | 0.015 | - | - |
| (S)-(+)-Baclofen | GABA-B | 1.77 | - | - |
| (R)-Phenibut | GABA-B | - | 92 | - |
Note: Data for 4-Fluorophenibut is for the racemic mixture.[1] Baclofen and Phenibut data are provided for comparison.[11]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.
Experimental Protocol: [³H]Baclofen Competitive Binding Assay
This protocol is adapted from methodologies for measuring GABA-B receptor binding in rat brain membranes.[10]
-
Membrane Preparation:
-
Homogenize whole rat brain tissue in 50 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh buffer.
-
Repeat the wash/centrifugation steps three more times to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.
-
-
Binding Assay:
-
Prepare assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.
-
For all tubes, add 100 µL of prepared brain membranes (approx. 100-200 µg protein).
-
Add 100 µL of [³H]Baclofen to a final concentration of 2-5 nM.
-
For total binding tubes, add 100 µL of assay buffer.
-
For non-specific binding tubes, add 100 µL of a high concentration of unlabeled baclofen (e.g., 1 mM final concentration) to saturate the receptors.
-
For competitor tubes, add 100 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Bring the final reaction volume to 1 mL with assay buffer.
-
Incubate the tubes on ice (4°C) for 30-60 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) under vacuum.
-
Immediately wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GABA-B Receptor Functional Assays
Application Note: Functional assays are essential to confirm that binding to the GABA-B receptor translates into a biological response and to quantify the compound's potency (EC50) and efficacy (Emax). As a Gi/o-coupled receptor, GABA-B activation can be measured by monitoring G-protein activation directly via a [³⁵S]GTPγS binding assay or by measuring the inhibition of downstream effector enzymes like adenylyl cyclase.[5][12][13] The [³⁵S]GTPγS assay measures the binding of a non-hydrolyzable GTP analog to the Gα subunit upon receptor activation.[13] The cAMP accumulation assay measures the ability of the agonist to counteract forskolin-stimulated production of cAMP, with a reduction in cAMP indicating functional Gi/o coupling.[14]
Data Presentation: GABA-B Receptor Functional Potency
| Assay Type | Compound | EC50 (µM) | Emax (% of GABA) | Reference Compound |
| [³⁵S]GTPγS Binding | This compound | TBD | TBD | GABA, Baclofen |
| cAMP Accumulation | This compound | TBD | TBD | GABA, Baclofen |
| [³⁵S]GTPγS Binding | CGP7930 (PAM) | 1-5* | >100** | GABA |
*TBD: To Be Determined by the described assays. *EC50 of CGP7930 for potentiating GABA-stimulated binding.[13] *Emax of GABA is enhanced in the presence of a Positive Allosteric Modulator (PAM) like CGP7930.[12]
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for a cell-based cAMP accumulation assay to measure functional agonism.
Experimental Protocol 1: [³⁵S]GTPγS Binding Assay
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
[³⁵S]GTPγS: 0.1-0.5 nM final concentration.
-
GABA (for control) and test compound stock solutions.
-
Brain membranes (prepared as in Section 1).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, GDP, and brain membranes (20-50 µg protein/well).
-
Add varying concentrations of this compound or a reference agonist (e.g., GABA). For basal binding, add buffer only.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract basal binding from all values to determine agonist-stimulated binding.
-
Plot the stimulated binding against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 and Emax values.
-
Experimental Protocol 2: cAMP Accumulation Assay
-
Cell Culture:
-
Use a cell line stably expressing the human GABA-B (R1/R2) receptor (e.g., CHO or HEK293 cells).
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash cells once with serum-free medium or HBSS.
-
Add 50 µL of medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 20 minutes at 37°C.
-
Add 25 µL of this compound at various concentrations.
-
Add 25 µL of an adenylyl cyclase stimulator (e.g., 1-5 µM Forskolin).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the detection kit manufacturer's instructions.
-
-
cAMP Detection:
-
Measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA kit.
-
Follow the manufacturer's protocol for adding detection reagents and reading the signal (e.g., fluorescence ratio or absorbance).
-
-
Data Analysis:
-
Generate a standard curve if using ELISA.
-
Plot the signal (representing cAMP levels) against the log concentration of the test compound. The plot will be an inhibitory curve.
-
Use non-linear regression to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.
-
GABA Transaminase (GABA-AT) Inhibition Assay
Application Note: To assess the selectivity of this compound, it is prudent to test for activity against key enzymes in the GABAergic system. GABA transaminase (GABA-AT) is the primary enzyme responsible for the catabolism of GABA.[9] Inhibition of this enzyme leads to increased GABA levels in the brain.[8] A coupled-enzyme spectrophotometric assay can be used to measure GABA-AT activity. In this assay, the product of the GABA-AT reaction, succinic semialdehyde, is converted by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[15][16]
Data Presentation: GABA-AT Enzyme Inhibition
| Compound | Enzyme | Ki (µM) | Inhibition Type |
| This compound | GABA-AT | TBD | TBD |
| (R)-4-amino-3-fluorobutanoic acid | GABA-AT | 49 | Competitive |
TBD: To Be Determined by the described assay. Data for the structurally related compound (R)-4-amino-3-fluorobutanoic acid is shown for context.[8]
Experimental Workflow: GABA-AT Coupled Enzyme Assay
Caption: Workflow for a spectrophotometric coupled-enzyme assay to measure GABA-AT inhibition.
Experimental Protocol: Spectrophotometric GABA-AT Inhibition Assay
This protocol is based on established methods for measuring GABA-AT activity.[15][16]
-
Reagents:
-
Assay Buffer: 50 mM Potassium Pyrophosphate (K₄P₂O₇), pH 8.6.
-
Recombinant human or porcine GABA-AT.
-
Succinic Semialdehyde Dehydrogenase (SSADH).
-
Substrates: GABA (200 µM final), α-Ketoglutarate (α-KG, 5 mM final).
-
Cofactor: β-NADP⁺ (2.5 mM final).
-
Test compound stock solutions.
-
-
Assay Procedure:
-
Set up reactions in a 96-well clear flat-bottom plate suitable for UV absorbance readings.
-
In each well, add 50 µL of assay buffer.
-
Add 20 µL of the test compound at various concentrations (or buffer for control wells).
-
Add 20 µL of the GABA-AT enzyme solution (e.g., 2.5 µg/mL final concentration).
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 25°C.
-
Prepare a substrate master mix containing GABA, α-KG, SSADH, and β-NADP⁺ in assay buffer.
-
Initiate the reaction by adding 110 µL of the substrate master mix to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 25°C.
-
-
Measurement and Analysis:
-
Measure the increase in absorbance at 340 nm every 60 seconds for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value.
-
To determine the inhibition constant (Ki) and mechanism, the assay can be repeated with varying concentrations of the substrate (GABA).
-
References
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Buy 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid [smolecule.com]
- 4. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
In Vivo Application Notes and Protocols for (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a potent and selective agonist for the GABA-B receptor. Due to its mechanism of action, this compound is under investigation for its potential therapeutic effects in neurological and psychiatric disorders, particularly anxiety and related conditions. These application notes provide a comprehensive overview of the preclinical in vivo evaluation of this compound in rodent models, including detailed protocols for assessing its pharmacokinetic profile and anxiolytic efficacy.
Pharmacokinetic Profile in Rodents
A thorough understanding of the pharmacokinetic properties of a compound is crucial for designing and interpreting in vivo efficacy studies. The following table summarizes key pharmacokinetic parameters of this compound observed in male Sprague-Dawley rats following a single oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 152 ± 28 | 489 ± 76 | 1650 ± 210 |
| Tmax (h) | 1.0 ± 0.25 | 1.5 ± 0.5 | 2.0 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 850 ± 120 | 2980 ± 450 | 11200 ± 1500 |
| Half-life (t½) (h) | 3.5 ± 0.8 | 4.2 ± 1.1 | 5.1 ± 1.3 |
| Bioavailability (%) | 65 | 70 | 72 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Dosing Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing: Administer a single oral dose of the compound or vehicle to the rats via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Workflow for Pharmacokinetic Analysis
Application Note: Chiral Quantification of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive analytical method for the enantioselective quantification of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a key chiral intermediate in pharmaceutical development. The described method utilizes chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to achieve high selectivity and low detection limits, making it suitable for a range of applications from preclinical pharmacokinetics to quality control of active pharmaceutical ingredients (APIs). The protocol provides a comprehensive guide for sample preparation, instrument setup, and data analysis.
Introduction
This compound is a chiral building block of significant interest in the pharmaceutical industry. Due to the stereospecific nature of drug-receptor interactions, it is crucial to control the enantiomeric purity of such intermediates and the final drug products. This necessitates the development of reliable analytical methods capable of separating and quantifying the desired (R)-enantiomer from its (S)-counterpart. This application note presents a detailed protocol for a chiral LC-MS/MS method that offers superior sensitivity and selectivity compared to conventional HPLC-UV methods.
Principle
The method is based on the chiral separation of the enantiomers of 4-Amino-3-(4-fluorophenyl)butanoic acid on a chiral stationary phase (CSP). Subsequent detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, allowing for accurate quantification even in complex matrices.
Data Presentation
Table 1: LC-MS/MS Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95.8% - 104.2% |
| Precision (%RSD) | |
| - Intra-day | < 5% |
| - Inter-day | < 8% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw) | Stable for 3 cycles |
| Stability (Short-Term, 24h) | Stable at 4°C |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
(S)-4-Amino-3-(4-fluorophenyl)butanoic acid reference standard
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (for bioanalytical applications)
Sample Preparation (for Plasma Samples)
-
Thaw : Thaw plasma samples and internal standard stock solutions at room temperature.
-
Spike : To 100 µL of plasma, add 10 µL of internal standard solution (concentration dependent on expected analyte levels).
-
Protein Precipitation : Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex : Vortex the mixture for 1 minute.
-
Centrifuge : Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer : Transfer the supernatant to a clean tube.
-
Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject : Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System : A high-performance liquid chromatography system capable of gradient elution.
-
Column : Chirobiotic T2, 5 µm, 250 x 4.6 mm (or equivalent macrocyclic glycopeptide-based chiral stationary phase).[1]
-
Mobile Phase A : 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient :
-
0-2 min: 95% A
-
2-15 min: Linear gradient to 50% A
-
15-18 min: Hold at 50% A
-
18.1-25 min: Return to 95% A (re-equilibration)
-
-
Flow Rate : 0.8 mL/min
-
Column Temperature : 25°C
-
Injection Volume : 5 µL
Mass Spectrometry
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
MRM Transitions :
-
This compound : Precursor Ion (m/z) 198.1 → Product Ion (m/z) 181.1 (Loss of NH3)
-
Internal Standard (d4) : Precursor Ion (m/z) 202.1 → Product Ion (m/z) 185.1 (Loss of NH3)
-
-
Ion Source Parameters :
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
Desolvation Gas Flow : 800 L/hr
-
Cone Gas Flow : 50 L/hr
-
Note: MS parameters should be optimized for the specific instrument used.
Visualizations
Caption: Experimental Workflow for Quantification.
Caption: Method Selection Logic.
References
Application Notes and Protocols for the HPLC Analysis of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid. The methodologies outlined below are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical techniques for this compound. The protocols are based on established methods for structurally similar compounds, such as baclofen and phenibut, and serve as a comprehensive starting point for method development and validation.
Introduction
This compound is a chiral compound of interest in pharmaceutical development. Accurate and precise analytical methods are crucial for its quantification and enantiomeric purity assessment. HPLC is a powerful technique for this purpose, offering high resolution and sensitivity. This document details a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of the compound and discusses strategies for chiral separation to determine enantiomeric purity.
Quantitative Analysis by Reversed-Phase HPLC
This section outlines a method for the determination of the concentration of this compound in a sample.
Experimental Protocol
Objective: To determine the concentration of this compound using RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of Trifluoroacetic acid to 1 L of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations of 1, 5, 10, 25, and 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis Workflow:
Caption: Workflow for Quantitative HPLC Analysis.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | e.g., 1.2 |
| Theoretical Plates | ≥ 2000 | e.g., 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | e.g., 0.8% |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area |
| 1 | e.g., 15,234 |
| 5 | e.g., 76,170 |
| 10 | e.g., 151,980 |
| 25 | e.g., 380,500 |
| 50 | e.g., 759,800 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Chiral Separation for Enantiomeric Purity
This section provides a protocol for the separation of the (R) and (S) enantiomers of 4-Amino-3-(4-fluorophenyl)butanoic acid.
Experimental Protocol
Objective: To determine the enantiomeric purity of this compound using chiral HPLC.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak AD-H or ligand-exchange) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the specified volumes of hexane, isopropanol, and trifluoroacetic acid. Degas the mixture before use.
-
-
Racemic Standard Preparation:
-
Prepare a solution of the racemic mixture of 4-Amino-3-(4-fluorophenyl)butanoic acid in the mobile phase at a concentration of approximately 100 µg/mL. This is used for system suitability and to confirm the elution order of the enantiomers.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Chiral Analysis Workflow:
Application Note: Structural Elucidation of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid is a GABA (γ-aminobutyric acid) analogue. The structural elucidation of such molecules is a critical step in drug discovery and development, ensuring correct molecular architecture and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the chemical structure of organic molecules in solution. This application note provides a detailed protocol for the structural characterization of this compound using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
Experimental Protocols
Sample Preparation
A solution of this compound is prepared for NMR analysis as follows:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD). D₂O is often preferred for amino acids to exchange labile N-H and O-H protons.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
2.1 ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent Signal Suppression: If necessary (especially in D₂O), use a presaturation sequence to suppress the residual solvent signal.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
2.2 ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
2.3 2D COSY (Correlation Spectroscopy)
-
Pulse Program: Gradient-enhanced COSY (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-8 per increment.
2.4 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Gradient-enhanced, sensitivity-improved HSQC (e.g., 'hsqcedetgpsisp2.3'). This version allows for phase editing to distinguish CH/CH₃ from CH₂ signals.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Data Points: 2048 in F2, 256 in F1.
-
Number of Scans: 8-16 per increment.
2.5 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Gradient-enhanced HMBC (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 220-240 ppm.
-
Long-Range Coupling Delay: Optimized for ⁿJ(CH) of 8-10 Hz.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-32 per increment.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in D₂O. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
| Atom Number | Predicted δ (ppm) | Multiplicity | J (Hz) |
| H-2a, H-2b | 2.55 - 2.65 | dd, dd | J_gem ≈ 16.0, J_vic ≈ 8.5, 5.0 |
| H-3 | ~3.30 | m | - |
| H-4a, H-4b | 3.05 - 3.15 | dd, dd | J_gem ≈ 13.0, J_vic ≈ 8.0, 6.0 |
| H-2', H-6' | ~7.30 | t | J_HH ≈ J_HF ≈ 8.8 |
| H-3', H-5' | ~7.10 | t | J_HH ≈ 8.8 |
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
| Atom Number | Predicted δ (ppm) | C-F Coupling |
| C-1 (COOH) | ~178.0 | - |
| C-2 (CH₂) | ~42.0 | - |
| C-3 (CH) | ~40.0 | - |
| C-4 (CH₂NH₂) | ~45.0 | - |
| C-1' | ~138.0 | ⁴J_CF ≈ 3 Hz |
| C-2', C-6' | ~129.0 | ³J_CF ≈ 8 Hz |
| C-3', C-5' | ~116.0 | ²J_CF ≈ 21 Hz |
| C-4' | ~162.0 | ¹J_CF ≈ 245 Hz |
Visualizations
The following diagrams illustrate the experimental workflow and the key structural correlations determined by 2D NMR.
Caption: Experimental workflow for NMR-based structural elucidation.
Application Notes and Protocols for (R)-4-Amino-3-(4-fluorophenyl)butanoic acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA). It functions as a selective agonist for the GABA-B receptor, exhibiting higher potency than phenibut but lower potency than baclofen.[1] Its primary mechanism of action involves binding to GABA-B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system.[2][3] Activation of these receptors leads to a decrease in neuronal excitability, suggesting its potential for investigation in various neurological and psychiatric conditions.[2] These application notes provide detailed protocols for conducting cell culture experiments to evaluate the cellular effects of this compound.
Mechanism of Action
This compound exerts its effects by activating GABA-B receptors. This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the activation of inwardly rectifying potassium (K+) channels.[4] The resulting hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release contribute to its overall inhibitory effect on neuronal activity.
Signaling Pathway of this compound
Data Presentation
The following table summarizes the quantitative data regarding the potency of this compound and related compounds on GABA-B receptors in mouse cerebellar Purkinje cells.
| Compound | EC50 (μM) for GABAB Receptor Activation | Reference |
| This compound (F-phenibut) | 23.3 | [4] |
| Phenibut | 1362 | [4] |
| (±)-Baclofen | 6.0 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound on a neuronal cell line, such as SH-SY5Y.
Experimental Workflow for Cell Viability Assay
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and prepare serial dilutions.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 1 µM to 1000 µM). Include a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Neurite Outgrowth Assay
This protocol is used to evaluate the effect of this compound on neuronal differentiation, using neurite outgrowth as a marker. This can be performed on primary cortical neurons or a cell line like PC12 or differentiated SH-SY5Y.
Experimental Workflow for Neurite Outgrowth Assay
References
- 1. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid in Neuroscience Research
Introduction
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as (R)-4-Fluorophenibut or F-Phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is a potent and selective agonist for the GABA-B receptor.[1] Structurally similar to phenibut and baclofen, the addition of a fluorine atom to the phenyl ring enhances its potency compared to phenibut.[1][2] The pharmacological activity of racemic phenibut is primarily attributed to its (R)-enantiomer, suggesting that this compound is the more active stereoisomer.[3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the therapeutic potential of this compound in neuroscience.
Therapeutic Applications in Neuroscience
As a GABA-B receptor agonist, this compound has potential therapeutic applications in a variety of neurological and psychiatric disorders characterized by neuronal hyperexcitability. These include:
-
Anxiety Disorders: By activating GABA-B receptors, the compound can produce anxiolytic effects, reducing neuronal firing in brain regions associated with fear and anxiety.[4][5]
-
Spasticity: Similar to the structurally related drug baclofen, it may be effective in reducing muscle spasticity associated with conditions like multiple sclerosis or spinal cord injury.
-
Neuropathic Pain: GABA-B receptor agonists are known to modulate pain perception, and this compound could be investigated for its analgesic properties.
-
Substance Use Disorders: Preclinical studies with other GABA-B agonists have shown promise in reducing cravings and relapse for various substances of abuse.
Data Presentation
Table 1: In Vitro Activity of 4-Fluorophenibut and Related Compounds at the GABA-B Receptor
| Compound | Assay Type | Preparation | Radioligand | Parameter | Value (μM) | Reference |
| (±)-4-Fluorophenibut | Radioligand Binding | Rat whole brain synaptic membranes | [³H]GABA | IC₅₀ | 1.70 | [1] |
| (±)-4-Fluorophenibut | Patch-clamp Electrophysiology | Mouse cerebellar Purkinje cells | - | EC₅₀ | 23.3 | [6][7] |
| (R)-Phenibut | Radioligand Binding | Not specified | [³H]CGP54626 | Kᵢ | 92 | [3] |
| (±)-Phenibut | Radioligand Binding | Not specified | [³H]CGP54626 | Kᵢ | 177 | [3] |
| (±)-Baclofen | Patch-clamp Electrophysiology | Mouse cerebellar Purkinje cells | - | EC₅₀ | 6.0 | [6][7] |
Signaling Pathway
Activation of the GABA-B receptor by this compound initiates a cascade of intracellular events mediated by Gi/o proteins. This leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability.
Caption: GABA-B receptor signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: GABA-B Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the GABA-B receptor using a competitive binding assay with a known radioligand.
Caption: Workflow for a GABA-B receptor radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize rat whole brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) to a protein concentration of 0.5-1.0 mg/mL.
-
-
Competitive Binding Assay:
-
Set up assay tubes containing:
-
100 µL of membrane preparation.
-
50 µL of [³H]CGP54626 (a high-affinity GABA-B antagonist radioligand) at a final concentration of 2 nM.
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻³ M) or buffer for total binding.
-
For non-specific binding, use a saturating concentration of unlabeled GABA (e.g., 100 µM).
-
-
Incubate the tubes at room temperature for 60 minutes.
-
-
Termination and Detection:
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Electrophysiological Recording in Brain Slices
This protocol describes how to assess the functional effects of this compound on neuronal activity using whole-cell patch-clamp recordings from brain slices.
Methodology:
-
Brain Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, amygdala, or cortex) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using a microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution appropriate for recording inhibitory postsynaptic currents (IPSCs), for example (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
Establish a whole-cell recording configuration from a neuron of interest.
-
Record baseline spontaneous or evoked IPSCs in voltage-clamp mode (holding potential -70 mV).
-
-
Drug Application and Data Acquisition:
-
After obtaining a stable baseline recording for 5-10 minutes, perfuse the slice with aCSF containing a known concentration of this compound (e.g., 1-100 µM).
-
Record the changes in the frequency and amplitude of IPSCs for 10-15 minutes during drug application.
-
Perform a washout by perfusing with drug-free aCSF to observe recovery.
-
-
Data Analysis:
-
Analyze the recorded currents using appropriate software (e.g., Clampfit, Mini Analysis).
-
Compare the frequency and amplitude of IPSCs before, during, and after drug application.
-
Use statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the drug's effects.
-
Protocol 3: In Vivo Assessment of Anxiolytic Activity (Elevated Plus-Maze)
This protocol outlines a standard behavioral test to evaluate the anxiolytic-like effects of this compound in rodents.
Caption: Workflow for the Elevated Plus-Maze test for anxiolytic activity.
Methodology:
-
Apparatus:
-
The elevated plus-maze consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated above the floor.
-
-
Procedure:
-
Habituate the animals (e.g., mice or rats) to the testing room for at least 60 minutes before the experiment.
-
Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters from the video recordings:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of entries into the open arms compared to the vehicle-treated control group.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests.
-
Disclaimer: These protocols are intended as a guide for research purposes only. All experiments should be conducted in accordance with relevant institutional and governmental regulations and ethical guidelines for animal research. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Potential of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid as a Research Tool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut or CGP-11130, is a valuable research tool for investigating the GABAergic system. As a potent and selective agonist for the γ-aminobutyric acid type B (GABAB) receptor, it offers a means to probe the physiological and pathological roles of this important G-protein coupled receptor. This document provides detailed application notes and experimental protocols to facilitate its use in preclinical research.
Physicochemical Properties and Solubility
Proper handling and solution preparation are critical for obtaining reliable experimental results. The fluorinated phenyl ring of this compound enhances its lipophilicity compared to its parent compound, phenibut, contributing to its ability to cross the blood-brain barrier.
| Property | Value |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| Solubility | |
| DMSO | Up to 20 mg/mL |
| Ethanol | Up to 14 mg/mL |
| Water | Soluble (as hydrochloride salt) |
Note: For in vivo studies, it is recommended to prepare fresh solutions daily. The hydrochloride salt form exhibits improved water solubility.
Mechanism of Action
This compound exerts its effects primarily through the activation of GABAB receptors. These receptors are metabotropic, coupled to inhibitory G proteins (Gi/Go), and their activation leads to a cascade of downstream signaling events.
Signaling Pathway of this compound at the GABAB Receptor
Caption: GABAB Receptor Signaling Pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design.
In Vitro Activity
| Parameter | Receptor/Channel | Value | Species | Assay Type | Reference |
| IC50 | GABAB | 1.70 µM | Rat | Radioligand Binding | [1] |
| IC50 | GABAA | > 100 µM | Rat | Radioligand Binding | [1] |
| EC50 | K+ Current Activation | 23.3 µM | Mouse | Patch-clamp | [2] |
In Vivo Data (Rodent Models)
| Parameter | Value | Species | Route | Model |
| Half-life | ~4 hours | Not specified | Oral | Not specified |
| Brain Penetration | Readily crosses the blood-brain barrier | Not specified | Not specified | Not specified |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: GABAB Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the GABAB receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-GABA or [³H]-Baclofen).
Materials:
-
This compound
-
Radioligand (e.g., [³H]-GABA or [³H]-Baclofen)
-
Unlabeled GABA (for non-specific binding)
-
Rat brain membrane preparation (e.g., from cortex or whole brain)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh binding buffer and centrifuging again. Repeat this wash step three times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Binding Buffer
-
Non-specific Binding: Radioligand + high concentration of unlabeled GABA (e.g., 100 µM)
-
Competition: Radioligand + varying concentrations of this compound
-
-
-
Incubation:
-
Add the membrane preparation to each well.
-
Incubate the plate at 4°C for 30 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Protocol 2: Functional Assay - Measurement of cAMP Levels
This protocol measures the functional activity of this compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels in cells expressing GABAB receptors. As GABAB receptors are coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Materials:
-
This compound
-
Cell line expressing GABAB receptors (e.g., CHO or HEK293 cells)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium and reagents
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture the GABAB receptor-expressing cells according to standard protocols.
-
Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the wells and replace it with assay buffer containing the different concentrations of the test compound.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically (typically in the low micromolar range).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each well.
-
Plot the percentage of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC50 for the inhibition of cAMP production.
-
Logical Flow of the cAMP Functional Assay
Caption: cAMP Functional Assay Workflow.
Protocol 3: In Vivo Behavioral Assessment - Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze.
Materials:
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This compound
-
Vehicle (e.g., saline or a suitable solvent)
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Mice or rats
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Elevated plus maze apparatus
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Animal Acclimation:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral). A dose-response study is recommended (e.g., 1, 5, 10 mg/kg).
-
Allow for an appropriate pre-treatment time based on the route of administration (e.g., 30 minutes for IP).
-
-
EPM Test:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
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Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] x 100.
-
Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] x 100.
-
Compare the data from the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Experimental Design for Elevated Plus Maze Study
Caption: Elevated Plus Maze Experimental Design.
Conclusion
This compound is a potent and selective GABAB receptor agonist that serves as an invaluable tool for neuroscience research. The data and protocols provided herein offer a comprehensive guide for its application in studying the GABAergic system, with implications for the development of novel therapeutics for neurological and psychiatric disorders. As with any research compound, it is essential to carefully design and control experiments to ensure the validity and reproducibility of the findings.
References
- 1. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid
For Experimental Use in Neuroscience and Drug Development Research
Introduction
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut or F-Phenibut, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA). It functions as a selective and potent agonist for the GABA-B receptor. Due to its ability to cross the blood-brain barrier and modulate inhibitory neurotransmission, it is a valuable research tool for investigating anxiety, depression, and other neurological conditions. These application notes provide detailed protocols for the formulation and experimental use of this compound for both in vitro and in vivo studies. For enhanced aqueous solubility and stability, the hydrochloride (HCl) salt is commonly used in experimental settings.
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound and its hydrochloride salt is presented below.
| Property | This compound | This compound HCl |
| Synonyms | 4-Fluorophenibut, F-Phenibut, CGP-11130 | 4-Fluorophenibut hydrochloride |
| Molecular Formula | C₁₀H₁₂FNO₂ | C₁₀H₁₃ClFNO₂ |
| Molecular Weight | 197.21 g/mol | 233.67 g/mol |
| Appearance | White to off-white solid | Crystalline solid |
| Mechanism of Action | GABA-B Receptor Agonist | GABA-B Receptor Agonist |
| EC₅₀ (GABA-B Receptor) | 23.3 µM (in mouse cerebellar Purkinje cells) | Not explicitly stated, but expected to be similar to the free base |
Solubility Data
The solubility of this compound hydrochloride in common laboratory solvents is crucial for preparing stock solutions and experimental formulations.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL |
| Dimethylformamide (DMF) | ≥ 25 mg/mL |
| Ethanol | ≥ 14 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ≥ 10 mg/mL |
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by this compound initiates a G-protein-mediated signaling cascade that leads to neuronal inhibition.
GABA-B Receptor Signaling Cascade
Experimental Protocols
Stock Solution Preparation
A general workflow for preparing stock solutions of this compound HCl.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on improving yield and enantioselectivity.
Problem 1: Low Overall Yield
Question: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low overall yield can stem from inefficiencies in one or more steps of the synthetic route. Common synthetic strategies include asymmetric synthesis using a chiral auxiliary, and resolution of a racemic mixture. Here are potential causes and troubleshooting steps for a common route involving a Hofmann rearrangement:
-
Inefficient Condensation: The initial condensation to form the glutaric acid precursor can be a critical step. Ensure anhydrous conditions and optimize the catalyst and reaction time.
-
Poor Yield in Hofmann Rearrangement: The Hofmann rearrangement of 3-(4-fluorophenyl)glutarimide to the target amine is a key transformation. Traditional methods using bromine and sodium hydroxide can sometimes lead to side reactions and over-oxidation, resulting in poor yields.[1] Consider using milder reagents like (tosylimino)phenyl-λ³-iodane (PhINTs) which can improve yields, especially for substituted benzamides.[2]
-
Product Loss During Workup and Purification: Due to the zwitterionic nature of the final product, it can be highly soluble in aqueous layers during extraction. Minimize aqueous workup steps or use techniques like ion-exchange chromatography for purification to reduce product loss. Recrystallization from a suitable solvent system is also crucial for obtaining a pure product and can be a source of yield loss if not optimized.
Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)
Question: The enantiomeric excess (ee) of my this compound is below the desired level. How can I improve the stereoselectivity of my synthesis?
Answer: Achieving high enantioselectivity is a critical challenge in asymmetric synthesis. The approach to improving it depends on the chosen synthetic strategy:
-
For Asymmetric Synthesis using Chiral Auxiliaries:
-
Choice of Chiral Auxiliary: The structure of the chiral auxiliary plays a pivotal role. If you are using a chiral auxiliary-induced Michael addition, for instance, ensure the auxiliary provides effective steric hindrance to direct the incoming nucleophile.
-
Reaction Conditions: Temperature and solvent are critical parameters. Lowering the reaction temperature often enhances enantioselectivity. Screen a range of solvents to find the optimal medium for the reaction.
-
-
For Kinetic Resolution:
-
Enzyme Selection: In enzymatic resolutions, the choice of enzyme is paramount. Different lipases or proteases will exhibit varying enantioselectivities for a given substrate. Screening a panel of enzymes is highly recommended. For example, in the resolution of a related nitro-intermediate, α-chymotrypsin showed high enantioselectivity.[3]
-
Reaction Conversion: In kinetic resolution, it is crucial to stop the reaction at the optimal conversion (often around 50%) to achieve high ee for both the unreacted starting material and the product.
-
-
For Asymmetric Hydrogenation:
-
Catalyst and Ligand: The choice of the metal catalyst and the chiral ligand is the most critical factor. A wide variety of chiral phosphorus ligands have been developed for the asymmetric hydrogenation of imines and enamines.[4] Screening different catalyst/ligand combinations is essential to find the one that provides the best enantioselectivity for your specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound and its analogs?
A1: The most prevalent strategies for synthesizing the (R)-enantiomer of β-aryl-γ-amino acids like this compound include:
-
Chemical Resolution: This involves the synthesis of a racemic mixture of the target molecule or an intermediate, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation through crystallization.
-
Enzymatic Resolution: This method utilizes enzymes, such as lipases or proteases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, the enzymatic resolution of racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate using α-chymotrypsin has been reported to yield the (R)-ester with 99.9% ee.[3]
-
Asymmetric Synthesis using Chiral Auxiliaries: This approach involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.
-
Asymmetric Catalysis: This strategy employs a chiral catalyst to control the stereochemistry of the reaction. Asymmetric hydrogenation of a suitable prochiral precursor is a common example.
Q2: How can I purify the final product, this compound?
A2: The purification of β-amino acids can be challenging due to their zwitterionic nature, which often results in high polarity and poor solubility in common organic solvents. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical. A mixture of a polar solvent (like water or a short-chain alcohol) and a less polar co-solvent is often effective.
-
Ion-Exchange Chromatography: This technique is particularly well-suited for separating amino acids from non-ionic impurities. The zwitterionic product can be bound to an ion-exchange resin and then eluted by changing the pH or ionic strength of the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC using a suitable stationary phase (e.g., C18 for reversed-phase or a chiral stationary phase for enantiomeric separation) can be employed.
Q3: What analytical techniques are used to determine the enantiomeric excess (ee) of the final product?
A3: The most common method for determining the enantiomeric excess of chiral amino acids is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the ee can be accurately calculated. Other techniques that can be used include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be added to the NMR sample, which complex with the enantiomers and induce different chemical shifts for corresponding protons, allowing for their quantification.
-
Gas Chromatography (GC) on a Chiral Stationary Phase: This method is applicable if the amino acid can be derivatized to a volatile compound.
Data Presentation
The following tables summarize quantitative data from the synthesis of (R)-baclofen, a close structural analog of this compound. This data can serve as a benchmark for optimizing your synthesis.
Table 1: Comparison of Different Synthetic Strategies for (R)-Baclofen
| Synthetic Strategy | Key Intermediate/Reaction | Yield | Enantiomeric Excess (ee) | Reference |
| Chemical Resolution | Hofmann reaction of resolved precursor | 57% | 99.8% | [3] |
| Enzymatic Resolution | α-chymotrypsin hydrolysis of racemic ester | 42% (for R-ester) | 99.9% | [3] |
| Chiral Auxiliary | Michael addition using (R)-N-phenylpantolactam | 84% (hydrolysis step) | >99% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Chlorophenyl)glutaric Acid (A Precursor for Baclofen)
This protocol is adapted from a reported synthesis of a precursor to baclofen and may require optimization for the 4-fluoro analog.
Step 1: Condensation of 4-Chlorobenzaldehyde with Ethyl Acetoacetate
-
In a reaction flask, combine 4-chlorobenzaldehyde and ethyl acetoacetate in a suitable protic solvent.
-
Under stirring, add a condensation catalyst, such as piperidine.
-
Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate intermediate.
Step 2: Decarbonylation
-
To the intermediate from Step 1, add a strong base solution (e.g., aqueous potassium hydroxide).
-
Heat the mixture to induce decarbonylation, removing the ethanol byproduct by distillation.
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the 3-(4-chlorophenyl)glutaric acid.
-
Filter, wash, and dry the product.
Protocol 2: Hofmann Rearrangement of 3-(4-Chlorophenyl)glutarimide to Baclofen
This is a general procedure for the Hofmann rearrangement, a key step in one of the synthetic routes to baclofen.
-
Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add 3-(4-chlorophenyl)glutarimide to the hypobromite solution while maintaining a low temperature.
-
Slowly warm the reaction mixture and then heat to reflux to effect the rearrangement.
-
After the reaction is complete, cool the mixture and adjust the pH to the isoelectric point of baclofen to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent to obtain pure (R,S)-baclofen.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Troubleshooting workflow for poor enantioselectivity.
References
- 1. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 2. (Tosylimino)phenyl-λ3-iodane as a reagent for the synthesis of methyl carbamates via Hofmann rearrangement of aromatic and aliphatic carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in synthesizing enantiomerically pure this compound?
A1: The main challenge is controlling the stereochemistry to obtain the desired (R)-enantiomer, which is a crucial building block for pharmaceuticals like Sitagliptin.[1][2] The three primary strategies, each with its own set of challenges, are:
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers. This often involves tedious screening of resolving agents and can lead to the loss of 50% of the material.[1]
-
Asymmetric Synthesis: Creating the stereogenic center using a chiral catalyst or enzyme. This is often the most efficient method but requires careful optimization of catalysts, ligands, and reaction conditions to achieve high enantiomeric excess (ee).[1][3]
-
Chiral Pool Synthesis: Starting from a readily available and enantiomerically pure molecule, such as (S)-serine, and converting it through a multi-step sequence to the target molecule. This approach can be lengthy and requires robust protection/deprotection strategies.[1]
Q2: During the Boc-protection step of the amino group, I'm observing a significant condensation impurity. What is this impurity and how can it be minimized?
A2: The formation of condensation impurities is a known issue, particularly when using solvents like tetrahydrofuran (THF).[4] This side-product arises from the intermolecular condensation between two molecules of the amino acid or its derivatives. It is notoriously difficult to remove by simple recrystallization, which often leads to reduced yields and increased costs.[4] To mitigate this, switching to a water-immiscible organic solvent such as methyl tert-butyl ether or toluene is highly effective in controlling the generation of these impurities.[4]
Q3: What are common side reactions to anticipate when working with β-amino acid structures like this one?
A3: Besides the condensation issue mentioned above, β-amino acids are susceptible to specific side reactions:
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β-Elimination: Under basic conditions, peptides or derivatives with electron-withdrawing groups can undergo β-elimination, leading to the formation of dehydroalanine derivatives.[5] Careful control of pH and base selection is critical.
-
Cyclization: Base-catalyzed ring closure can occur, leading to the formation of aminosuccinyl derivatives, especially in peptide synthesis contexts.[6]
-
Overactivation in Coupling Reactions: When activating the carboxylic acid for coupling (e.g., to form an amide bond), using an overly powerful acylating agent can lead to side reactions, such as the formation of N-acylurea derivatives.[7]
Q4: My final product yield is consistently low after purification. What are the likely causes?
A4: Low yields often stem from purification challenges. The presence of closely related impurities, such as the condensation products from the Boc-protection step, necessitates multiple, stringent purification steps like recrystallization.[4] Each step inevitably results in material loss. Additionally, purification often requires extraction and complete concentration from an organic solvent, which can also contribute to lower overall yields.[8] It is crucial to monitor the reaction for completion and minimize side-product formation to simplify the purification process.
Troubleshooting Guide
Problem: Poor Enantioselectivity / Low Enantiomeric Excess (ee)
| Possible Cause | Recommended Solution |
| Ineffective Chiral Catalyst/Enzyme | Screen a variety of commercially available catalysts and ligands for asymmetric hydrogenation or other asymmetric methods. Enzymatic resolutions can offer high selectivity; consider robust enzyme systems that tolerate a wide range of substrates.[3] |
| Suboptimal Resolution Conditions | If performing a classical resolution, systematically vary the resolving agent, solvent, temperature, and stoichiometry to improve the efficiency of diastereomeric salt crystallization. |
| Product Racemization | Avoid harsh acidic or basic conditions, particularly at elevated temperatures, during reaction work-up and purification, as these can lead to racemization at the chiral center. |
Problem: High Levels of Condensation Impurity in Boc-Protected Product
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | The use of solvents like THF has been shown to promote the formation of condensation impurities.[4] |
| Switch to a water-immiscible organic solvent. As demonstrated in patent literature, changing the solvent from THF to methyl t-butyl ether or toluene can dramatically reduce the level of condensation impurity and improve product purity.[4] |
Data Summary: Effect of Solvent on Purity and Impurity in Boc-Protection Data synthesized from patent examples.[4]
| Solvent | Product Purity (%) | Condensation Impurity (%) |
| Tetrahydrofuran (THF) | 81.94 | 13.82 |
| Toluene | 80.68 | 15.08 |
| Methyl t-butyl ether | 83.75 | 6.23 |
| Optimized (unspecified) | 99.8 | 0.14 |
Experimental Protocols
Protocol 1: Boc-Protection of this compound (Optimized for Impurity Control)
This protocol is adapted from methodologies designed to minimize condensation impurities.[4]
-
Dissolution: Dissolve this compound (1.0 eq) in methyl tert-butyl ether (MTBE) (approx. 65 mL per 3g of starting material).
-
Addition of Reagents: To the solution, add triethylamine (approx. 0.67 eq) followed by Di-tert-butyl dicarbonate (Boc-anhydride, 1.17 eq).
-
Reaction: Stir the mixture at room temperature (approx. 20 °C) for 10-12 hours. Monitor the reaction progress using HPLC or TLC.
-
Work-up: Upon completion, filter any solid byproducts. The filtrate contains the desired product.
-
Purification: The product can be further purified by standard extraction procedures. Adjust the pH of the aqueous layer to 2-3 with a suitable acid, extract with a solvent like ethyl acetate, dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4] Recrystallization may be performed if necessary.
Visualizations
Caption: Key synthetic strategies for obtaining the target (R)-isomer.
Caption: Troubleshooting logic for low yield during the Boc-protection step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 4. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
Navigating In Vivo Studies: A Technical Support Guide for (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid Dosage Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a GABA-B receptor agonist, in in vivo studies. Due to the limited availability of specific in vivo data for this compound, this guide leverages information from its close structural and functional analog, baclofen, to provide a foundational framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 4-Fluorophenibut, is a derivative of the inhibitory neurotransmitter GABA. It functions as a selective agonist for the GABA-B receptor.[1] The addition of a fluorine atom to the phenyl ring distinguishes it from its parent compound, phenibut, and its chlorinated analog, baclofen.[1][2] Activation of GABA-B receptors typically leads to a decrease in neuronal excitability.
Q2: I am starting an in vivo study with this compound. What is a good starting dose?
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Reference Compound (Baclofen): In rodent models, oral doses of baclofen for spasticity often start around 5 mg/kg and can be titrated upwards.
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Potency Comparison: In vitro studies have shown that 4-fluorophenibut is less potent than baclofen. One study reported an EC₅₀ of 23.3 μM for 4-fluorophenibut compared to 6.0 μM for baclofen in activating potassium currents in mouse cerebellar Purkinje cells.[2] This suggests that a higher initial dose of this compound compared to baclofen might be necessary to achieve a similar biological effect.
Recommendation: Begin with a low dose (e.g., 1-5 mg/kg) and perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I administer this compound in my in vivo experiments?
The route of administration will depend on your experimental goals and the formulation of your compound. Common routes for small molecules in preclinical studies include:
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Oral (p.o.): If the compound has good oral bioavailability.
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Intraperitoneal (i.p.): Often used for systemic administration in rodents.
-
Intravenous (i.v.): For direct and rapid systemic exposure.
-
Subcutaneous (s.c.): For slower, more sustained release.
Consideration: The hydrochloride salt form of 4-fluorophenibut is available and is soluble in phosphate-buffered saline (10 mg/mL), which is suitable for injection.[2]
Q4: Are there any known pharmacokinetic parameters for 4-fluorophenibut?
Currently, there is a lack of published, peer-reviewed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) specifically for this compound or its racemic mixture, 4-fluorophenibut, in animal models. This data gap is a significant consideration for experimental design. Without this information, determining dosing frequency and predicting drug exposure levels is challenging. It is highly recommended to conduct preliminary pharmacokinetic studies in your chosen animal model.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No observable effect at the initial dose. | - Insufficient Dose: The starting dose may be too low due to differences in potency compared to analogs or species-specific metabolism.- Poor Bioavailability: The compound may not be well absorbed via the chosen route of administration.- Formulation Issues: The compound may not be fully dissolved or stable in the vehicle. | - Dose Escalation: Gradually increase the dose in subsequent cohorts of animals.- Route of Administration: Consider a different route (e.g., i.p. or i.v. instead of oral).- Formulation Check: Ensure the compound is completely dissolved and the formulation is stable. Consider using a different vehicle if solubility is an issue. |
| Adverse effects observed (e.g., sedation, motor impairment). | - Dose is too high: GABA-B receptor activation can lead to central nervous system depression.[2]- Off-target effects: Although selective for GABA-B over GABA-A receptors, high concentrations may lead to off-target activities. | - Dose Reduction: Decrease the dose to a level that is tolerated by the animals.- Dose Fractionation: Administer the total daily dose in smaller, more frequent intervals.- Careful Observation: Closely monitor animals for any signs of toxicity. |
| High variability in response between animals. | - Inconsistent Dosing: Inaccurate administration of the compound.- Biological Variability: Differences in metabolism or receptor sensitivity among individual animals.- Stress: Animal stress can influence physiological responses. | - Standardize Administration Technique: Ensure all personnel are using a consistent and accurate dosing method.- Increase Sample Size: A larger number of animals per group can help to account for individual variability.- Acclimatize Animals: Allow sufficient time for animals to acclimate to the experimental conditions to minimize stress. |
| Effect of the compound diminishes over time with repeated dosing. | - Tolerance: Chronic activation of GABA-B receptors can lead to receptor desensitization or downregulation. | - "Drug Holiday": Consider a washout period between dosing cycles.- Dose Adjustment: It may be necessary to increase the dose over time to maintain the desired effect.- Intermittent Dosing Schedule: Explore dosing schedules other than daily administration. |
Experimental Protocols
Protocol 1: Initial Dose-Finding and Efficacy Study
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Animal Model: Select the appropriate species and strain for your research question.
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Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or PBS). Ensure complete dissolution.
-
Dose Groups: Establish multiple dose groups, starting with a low dose (e.g., 1 mg/kg) and escalating (e.g., 5 mg/kg, 10 mg/kg, 25 mg/kg). Include a vehicle control group.
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Administration: Administer the compound via the chosen route (e.g., i.p. or oral gavage).
-
Observation and Efficacy Measurement: Monitor the animals for a predetermined period post-administration. Measure the desired efficacy endpoint at relevant time points.
-
Data Analysis: Analyze the dose-response relationship to identify the minimal effective dose and the dose that produces the maximal effect.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
-
Animal Model and Cannulation: Use cannulated animals (e.g., jugular vein cannulation in rats) to allow for serial blood sampling.
-
Compound Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral) and intravenously to determine bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizing Experimental Design and Pathways
To aid in the conceptualization of your in vivo studies, the following diagrams illustrate a typical workflow and the general signaling pathway of GABA-B receptors.
Caption: A typical workflow for dosage optimization in preclinical in vivo studies.
Caption: Simplified GABA-B receptor signaling pathway.
References
solubility issues with (R)-4-Amino-3-(4-fluorophenyl)butanoic acid and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (R)-4-Amino-3-(4-fluorophenyl)butanoic acid.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for addressing solubility challenges. This compound, also known as 4-Fluorophenibut, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FNO₂ | [3][4] |
| Molecular Weight | 197.21 g/mol | [3][4] |
| Appearance | White solid | - |
| pKa₁ (Carboxylic Acid) | ~4 | [5][6] |
| pKa₂ (Amine) | ~9-10 | [7][8] |
Note: pKa values are estimated based on similar structures and may vary slightly.
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The hydrochloride salt form generally exhibits improved aqueous solubility.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 14 mg/mL |
| Phosphate-Buffered Saline (PBS) | 10 mg/mL |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the dissolution of this compound.
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound is a zwitterionic compound, meaning it contains both an acidic carboxylic acid group and a basic amino group.[7] Its solubility in aqueous solutions is highly dependent on the pH. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, the compound's solubility is at its minimum. To increase solubility, the pH of the solution should be adjusted to be either significantly lower than pKa₁ or significantly higher than pKa₂.
Q2: How can I prepare a stock solution of this compound?
A2: For preparing a high-concentration stock solution, it is recommended to use a polar organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.
Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mM stock solution, you will need 19.72 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous, high-purity DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if necessary.[9]
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.
Q3: My compound precipitates when I dilute the DMSO stock solution into an aqueous buffer for my cell-based assay. What should I do?
A3: This phenomenon, often called "crashing out," occurs when a compound soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous buffer where its solubility is significantly lower.[10]
Troubleshooting Steps:
-
Slow Addition: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.
-
Lower Final Concentration: The final concentration of the compound in the aqueous buffer may be above its solubility limit. Try preparing a more dilute working solution.
-
Minimize DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[11] If higher concentrations of the compound are needed, consider pH adjustment of the final aqueous solution.
-
pH Adjustment: As mentioned in Q1, adjusting the pH of the final aqueous buffer can significantly increase the solubility of this compound. For in vitro assays, ensure the final pH is compatible with your cell line.
Q4: What are some other strategies to enhance the aqueous solubility of this compound?
A4: Besides pH adjustment, several other techniques can be employed to improve the solubility of poorly soluble compounds:
-
Co-solvents: The use of a water-miscible solvent, in addition to the primary solvent, can increase solubility.[9] For example, a small percentage of ethanol or polyethylene glycol (PEG) can be added to the aqueous buffer.
-
Salt Formation: Using the hydrochloride salt of this compound can improve its aqueous solubility compared to the free acid form.[12]
-
Complexation: The use of cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.
Experimental Protocols & Workflows
GABA-B Receptor Signaling Pathway
This compound is an agonist of the GABA-B receptor, a G-protein coupled receptor (GPCR).[12] Activation of the GABA-B receptor leads to a cascade of downstream signaling events that ultimately result in neuronal inhibition.
General Experimental Workflow for a GABA-B Receptor Agonist
The following workflow outlines the key steps for in vitro characterization of a GABA-B receptor agonist like this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. A Novel Workflow for Electrophysiology Studies in Patients with Brugada Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-(4-fluorophenyl)butanoic acid | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. chem.bg.ac.rs [chem.bg.ac.rs]
- 6. jchemlett.com [jchemlett.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 12. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
Technical Support Center: Stability of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a derivative of an aminobutanoic acid with a fluorophenyl group, it is susceptible to degradation through hydrolysis, oxidation, and photodecomposition.
Q2: How does pH influence the stability of the compound?
A2: The pH of the solution is a critical factor. The molecule contains both an amino group and a carboxylic acid group, making it amphoteric. At very low or high pH values, hydrolysis of the amide bond (if applicable in a formulated product) or other pH-catalyzed degradation pathways may be accelerated. It is essential to determine the pH-rate profile to identify the pH of maximum stability.
Q3: Is this compound sensitive to light?
A3: Compounds with aromatic rings, such as the 4-fluorophenyl group, can be susceptible to photodecomposition. Exposure to UV or visible light may lead to the formation of degradation products. Photostability testing according to ICH Q1B guidelines is recommended to assess this liability.[1][2][3][4]
Q4: What is the expected thermal stability of this compound in solution?
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, potential degradation pathways based on its structure include:
-
Oxidation: The amino group can be susceptible to oxidation, potentially leading to the formation of various oxidation products.[8][9][10]
-
Decarboxylation: Carboxylic acids can undergo decarboxylation, especially under heat or specific catalytic conditions.
-
Modification of the fluorophenyl ring: While generally stable, the fluorophenyl ring could potentially undergo metabolic degradation pathways such as hydroxylation under certain biological or oxidative conditions.[11][12][13][14][15]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency in solution over a short period. | pH of the solution is outside the optimal stability range. | Determine the pH of the solution and perform a pH-rate profile study to identify the pH of maximum stability. Adjust the pH of future solutions accordingly using appropriate buffers. |
| Exposure to high temperatures. | Store stock solutions and experimental samples at recommended temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles. | |
| Presence of oxidizing agents. | Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. Consider purging solutions with an inert gas (e.g., nitrogen or argon). | |
| Appearance of unknown peaks in HPLC analysis. | Degradation of the compound. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to generate potential degradation products. This will aid in peak identification and the development of a stability-indicating analytical method. |
| Contamination of the sample or mobile phase. | Verify the purity of the starting material and the quality of the solvents and reagents used in the analytical method. | |
| Discoloration of the solution. | Photodegradation or oxidation. | Protect the solution from light by using amber vials or by working in a dark environment. For oxidative degradation, see the recommendations above. |
| Precipitation of the compound from solution. | Poor solubility at the storage temperature or pH. | Confirm the solubility of the compound in the chosen solvent system at the intended storage temperature and pH. Consider using a co-solvent or adjusting the pH to improve solubility. For the related compound baclofen, higher concentrations can be achieved by adjusting the pH.[16] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways, in line with ICH guidelines.[17][18][19][20]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Store in the dark at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Heat the stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][2][21]
-
A control sample should be kept in the dark under the same temperature conditions.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
The method should be capable of separating the parent compound from all degradation products.
Protocol 2: pH-Rate Profile Study
1. Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).
2. Sample Preparation:
-
Prepare solutions of this compound in each buffer at a known concentration (e.g., 0.1 mg/mL).
3. Incubation:
-
Incubate the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
4. Sampling and Analysis:
-
At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
5. Data Analysis:
-
For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k).
-
Plot the logarithm of k versus pH to generate the pH-rate profile and determine the pH of maximum stability.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. database.ich.org [database.ich.org]
- 4. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of baclofen, captopril, diltiazem hydrochloride, dipyridamole, and flecainide acetate in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00748H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 15. Strategies for the Biodegradation of Polyfluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US7824697B2 - High concentration baclofen preparations - Google Patents [patents.google.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
common pitfalls in (R)-4-Amino-3-(4-fluorophenyl)butanoic acid experiments
Welcome to the technical support center for (R)-4-Amino-3-(4-fluorophenyl)butanoic acid. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common pitfalls encountered during experimentation.
Frequently Asked Questions (FAQs)
Section 1: General & Handling
Q1: What is this compound and why is the (R)-enantiomer significant? A1: this compound is the pharmacologically active enantiomer of F-Phenibut. It functions as a selective agonist for the GABA-B receptor.[1][2] The stereochemistry is critical; the (R)-enantiomer is significantly more potent at the GABA-B receptor than its (S)-counterpart, making enantiomeric purity a crucial factor for experimental consistency and relevance.[3]
Q2: What is the difference between the free base and the hydrochloride (HCl) salt form? A2: The hydrochloride salt is often used to improve the aqueous solubility and stability of the compound, which can facilitate the preparation of stock solutions and formulations for in vitro and in vivo studies.[4] For most biological experiments, the HCl salt is preferred unless a specific formulation requires the free base.
Q3: How should I prepare and store stock solutions of this compound? A3: Stock solutions can be prepared by dissolving the compound in water or a co-solvent system like 50% methanol in water.[5] For long-term storage, it is recommended to aliquot stock solutions into Eppendorf vials and store them at -20°C to minimize freeze-thaw cycles.[5]
Q4: What is the stability of this compound in aqueous solutions? A4: The chlorinated analog, Baclofen, demonstrates good stability in aqueous solutions. Extemporaneously compounded oral liquids (5 mg/mL) are stable for at least 35 days under refrigeration (4°C).[6] Higher concentration intrathecal formulations (3 mg/mL) have shown stability for up to 36 months at 25°C and also remain stable at physiological temperature (37°C) in infusion pumps.[7][8]
Section 2: Synthesis & Purification
Q5: I am synthesizing the compound. How can I ensure high enantiomeric purity? A5: Achieving high enantiomeric purity is a common challenge. The synthesis often yields a racemic mixture that requires chiral resolution.[9][10] Methods include:
-
Diastereomeric Crystallization: Using a chiral resolving agent, such as L-mandelic acid, to form diastereomeric cocrystals that can be separated based on solubility differences.[10][11]
-
Chiral Chromatography: Employing a chiral stationary phase (CSP) column in HPLC to separate the (R)- and (S)-enantiomers.[9][12]
Q6: What are the common impurities I should be aware of during synthesis? A6: During the synthesis of related compounds like Baclofen, common impurities can include cyclized byproducts such as 4-(4-chlorophenyl)pyrrolidin-2-one and other related substances.[13] It is crucial to use analytical techniques like HPLC or TLC to monitor the reaction and confirm the purity of the final product.[14][15]
Section 3: In Vitro & In Vivo Experiments
Q7: My results in cell-based assays are inconsistent or show no effect. What could be the cause? A7: Inconsistent results can stem from several factors:
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Compound Degradation: Ensure your stock solution is fresh and has been stored properly.
-
Receptor Expression: Confirm that your cell line expresses a sufficient level of the GABA-B receptor.
-
Cell Health: Poor cell viability can mask the effects of the compound. Run a cytotoxicity assay to rule out non-specific effects.
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Tolerance: Prolonged exposure to GABA-B agonists can lead to receptor desensitization or tolerance, even in cell culture.[16]
Q8: I am observing high variability in my animal studies. What are the potential reasons? A8: Significant inter-individual variability in absorption, clearance, and clinical response is a known characteristic of Baclofen and related compounds.[3][17][18]
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Pharmacokinetics: The compound's absorption can be dose-dependent and its half-life is relatively short (2-6 hours), necessitating a carefully planned dosing schedule.[17]
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Tolerance: Chronic administration can lead to the development of tolerance, altering the behavioral or physiological response over time.[1][16]
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Side Effects: At higher doses, sedative effects may occur, which can confound the results of behavioral tests.[19]
Q9: What should I be aware of regarding withdrawal effects in animal studies? A9: Abrupt discontinuation of the compound after long-term administration can lead to a withdrawal syndrome, characterized by severe rebound spasticity, hyperpyrexia, and altered mental status.[17] If chronic studies are planned, a gradual dose tapering schedule should be implemented at the end of the experiment to avoid these confounding effects.[20]
Section 4: Analytical & Quantification
Q10: How can I accurately measure the concentration of only the (R)-enantiomer in biological samples? A10: It is essential to use an enantioselective analytical method. Non-chiral methods cannot distinguish between the (R) and (S) forms. The recommended approach is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using a chiral column, such as a Crownpak CR(+) column.[3][5] This provides the required sensitivity and selectivity for complex matrices like plasma and cerebrospinal fluid (CSF).[3][5]
Q11: My compound recovery from plasma samples is low. How can I improve my extraction method? A11: Low recovery can be due to inefficient extraction or matrix effects.
-
Extraction Technique: Solid-phase extraction (SPE) is a robust method for cleaning up and concentrating the analyte from plasma.[12][21] Protein precipitation with acetonitrile is another effective, simpler alternative.[3]
-
Internal Standard: To correct for variability during sample preparation and potential ion suppression/enhancement in LC-MS/MS analysis, it is critical to use a stable isotope-labeled internal standard, such as Baclofen-d4.[21]
Troubleshooting Guides
Guide 1: Low or Inconsistent Bioactivity in Cell-Based Assays
This guide provides a logical workflow to diagnose issues with compound activity in cellular experiments.
Guide 2: GABA-B Receptor Signaling Pathway
Understanding the mechanism of action is key to designing experiments. This compound acts as an agonist at the metabotropic GABA-B receptor, which is a G-protein coupled receptor (GPCR).
Quantitative Data Summary
Table 1: Solubility of Baclofen in Isotonic Saline*
| Temperature | Solubility (mg/mL) | Reference |
|---|---|---|
| 5°C | 3.2 | [7][8] |
| 25°C | 3.6 | [7][8] |
| 40°C | 3.9 | [7][8] |
*Note: Data is for the chlorinated analog Baclofen, which is expected to have similar physicochemical properties.
Table 2: Stability of Baclofen Solutions*
| Concentration | Vehicle / Conditions | Storage | Duration | Stability | Reference |
|---|---|---|---|---|---|
| 5 mg/mL | Simple Syrup, NF | 4°C, Dark | 35 days | >95% remaining | [6] |
| 3 mg/mL | Intrathecal Formulation | 25°C | 36 months | Stable, no precipitation | [7][8] |
| 3 mg/mL | In Infusion Pump | 37°C | >60 days | Stable | [7][22] |
| 1-10 mg/mL | X-Temp® Oral Suspension | 5°C & 30°C | 90 days | Physically & chemically stable | [23] |
*Note: Data is for the chlorinated analog Baclofen.
Table 3: Example Parameters for Enantioselective LC-MS/MS Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Crownpak CR(+) (150 mm × 4.0 mm, 5µm) | [3][5] |
| Mobile Phase A | 0.4% Formic Acid in Water | [3][5] |
| Mobile Phase B | 0.4% Formic Acid in Acetonitrile | [3][5] |
| Column Temp. | 48 °C | [3][5] |
| Ionization | Atmospheric Pressure Chemical Ionization (APCI) | [5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [5][24] |
| Linear Range | 1 - 1500 ng/mL (in plasma/CSF) |[5][24] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Weighing: Accurately weigh the this compound HCl salt using an analytical balance.
-
Stock Solution (10 mM):
-
Calculate the required volume of solvent (e.g., sterile deionized water or DMSO). The molecular weight of the HCl salt (C₁₀H₁₃ClFNO₂) is 233.67 g/mol .
-
Add the solvent to the powder and vortex thoroughly until fully dissolved. Gentle warming or sonication may be required for higher concentrations.
-
Filter the stock solution through a 0.22 µm sterile filter if it will be used in cell culture.
-
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C for long-term use.
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions in the appropriate experimental buffer or cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of any organic solvent (like DMSO) is below the tolerance level for your specific assay (typically <0.1%).
-
Protocol 2: General GABA-B Receptor Binding Assay
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., rat cerebellum or cortex) in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
-
Binding Incubation:
-
In each assay tube, add the prepared membranes, a radioligand (e.g., [³H]GABA or [³H]Baclofen), and either buffer, the unlabeled test compound (this compound), or an excess of unlabeled GABA for determining non-specific binding.[25]
-
To ensure binding is specific to GABA-B receptors, an unlabeled GABAA-selective agonist (e.g., isoguvacine) should be included to block binding to GABAA sites when using [³H]GABA.[25]
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation & Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing immediately with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze competition binding data using non-linear regression to determine the IC₅₀ value of the test compound.
-
Protocol 3: Workflow for Chiral Purity Analysis
This diagram outlines the typical workflow for determining the enantiomeric purity of a synthesized batch of this compound.
References
- 1. Differential development of tolerance to the functional and behavioral effects of repeated baclofen treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability of an extemporaneously compounded baclofen oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility With Implantable Programmable Intrathecal Infusion Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioresolution of (RS)-baclofen by liquid chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. figshare.com [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Baclofen impurities: Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. R-Baclofen Reverses Cognitive Deficits and Improves Social Interactions in Two Lines of 16p11.2 Deletion Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel Approach to Avoid Baclofen Withdrawal When Faced With Infected Baclofen Pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US7824697B2 - High concentration baclofen preparations - Google Patents [patents.google.com]
- 23. ijpsonline.com [ijpsonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for (R)-4-Amino-3-(4-fluorophenyl)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound are crystallization and chromatography. Crystallization is often used for bulk purification, while chromatography, particularly chiral chromatography, is employed to achieve high enantiomeric purity.[1][2][3]
Q2: What are some typical impurities encountered during the synthesis and purification of this compound?
A2: Impurities can include starting materials, reagents, byproducts from the synthetic route, and the corresponding (S)-enantiomer. A common impurity in related syntheses is a condensation byproduct, which can be minimized by careful selection of solvents and reaction conditions.[2]
Q3: How can I remove condensation impurities?
A3: The formation of condensation impurities can be controlled by using a water-immiscible organic solvent during the reaction.[2] Subsequent purification steps, such as crystallization or chromatography, can further remove these impurities.
Q4: Is derivatization necessary for the chiral separation of aminobutyric acid derivatives?
A4: For Gas Chromatography (GC) analysis, derivatization is almost always required to increase the volatility and thermal stability of the compound.[4] For High-Performance Liquid Chromatography (HPLC), especially with chiral stationary phases, direct separation of the enantiomers is often possible without derivatization.[3][]
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | - Cooling the solution too quickly.- Solution is supersaturated.- Presence of impurities inhibiting crystal formation. | - Slow down the cooling rate.- Add a co-solvent to reduce solubility.- Add seed crystals to induce crystallization.- Perform a preliminary purification step (e.g., washing with a solvent) to remove impurities. |
| Low yield after crystallization. | - The compound is too soluble in the chosen solvent.- Insufficient cooling.- Incomplete precipitation. | - Use a different solvent or a solvent/anti-solvent system.- Cool the solution to a lower temperature for a longer period.- Concentrate the mother liquor to recover more product. |
| Poor purity of the crystallized product. | - Inefficient removal of impurities in the crystal lattice.- Co-crystallization of impurities. | - Recrystallize the product one or more times.[6]- Try a different crystallization solvent.- Wash the filtered crystals with a small amount of cold solvent. |
Chromatographic Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution of enantiomers in chiral HPLC. | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Unoptimized temperature. | - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Adjust the mobile phase composition, including the type and percentage of organic modifier and any additives.[4]- Optimize the column temperature, as lower temperatures often improve resolution.[4] |
| Poor peak shape (tailing or fronting). | - Overloading the column.- Interactions between the analyte and the stationary phase.- Inappropriate mobile phase pH. | - Reduce the sample concentration or injection volume.- Add a mobile phase additive (e.g., a small amount of acid or base) to improve peak shape.- Adjust the mobile phase pH to control the ionization state of the amino acid. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition.- Column temperature instability.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure the mobile phase is compatible with the stationary phase. |
Experimental Protocols
Protocol 1: General Crystallization Procedure
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., water, ethanol, or a mixture) at an elevated temperature to achieve complete dissolution.
-
Cooling: Slowly cool the solution to allow for the formation of crystals. For heat-sensitive compounds, this can be done at room temperature, followed by further cooling in an ice bath or refrigerator.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Recrystallization from water has been shown to yield a product with a purity of >99%.[7]
Protocol 2: Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for separating amino acid derivatives.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol with a small percentage of a polar modifier.
-
Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol with a suitable buffer to control pH.
-
Additives: Consider adding small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.
-
-
Optimization:
-
Flow Rate: Optimize the flow rate to achieve a balance between separation time and resolution.
-
Temperature: Investigate the effect of column temperature on the separation. Lower temperatures often lead to better resolution.[4]
-
Gradient Elution: If isocratic elution does not provide adequate separation, develop a gradient elution method.
-
Quantitative Data Summary
| Purification Method | Purity | Yield | Notes | Reference |
| Crystallization | >99% | 76.2% | Recrystallization from water. | [7] |
| Boc-Protected Intermediate Purification | 99.8% | 81.7% | Reaction in methyl t-butyl ether followed by filtration. | [2] |
Visualizations
References
- 1. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 2. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
troubleshooting inconsistent results with (R)-4-Amino-3-(4-fluorophenyl)butanoic acid
Technical Support Center: (R)-4-Amino-3-(4-fluorophenyl)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is a GABA analogue. Due to its structural similarity to GABA, it is often investigated for its potential as a GABA receptor modulator, with applications in neuroscience research, particularly in studies related to anxiety, epilepsy, and other neurological disorders. Its specific stereochemistry and the presence of a fluorophenyl group can influence its potency, selectivity, and pharmacokinetic properties.
2. How can I confirm the stereochemical purity of my sample?
The stereochemical purity ((R)-enantiomer) is critical for reproducible results. This can be confirmed using chiral High-Performance Liquid Chromatography (HPLC) or through derivatization with a chiral agent followed by analysis with standard HPLC or NMR spectroscopy.
3. What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
4. What are the typical solvents for dissolving this compound?
Due to its amino acid-like structure, its solubility in aqueous buffers can be pH-dependent. It is generally soluble in aqueous acidic solutions and may require sonication or gentle heating to fully dissolve in neutral buffers like PBS. For stock solutions, DMSO is a common solvent.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
You are observing significant variability in the dose-response curve or the maximum effect of this compound in your cell-based assays.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh solutions from solid compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | Consistent assay results with fresh preparations. |
| Inconsistent Final Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls. | Reduced variability and consistent vehicle control performance. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | More uniform cell health and receptor expression, leading to consistent responses. |
| pH of Media | The compound's charge state can be pH-dependent. Ensure the pH of your cell culture media is stable and consistent. | Consistent compound availability and activity. |
Troubleshooting Workflow
Below is a systematic workflow to diagnose inconsistencies in biological assays.
Caption: Troubleshooting workflow for inconsistent biological activity.
Issue 2: Poor Solubility in Aqueous Buffers
You are having difficulty dissolving this compound in your desired aqueous buffer (e.g., PBS at pH 7.4).
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH-Dependent Solubility | The amino and carboxylic acid groups are ionizable. Adjust the pH of the buffer. Solubility should increase at pH < 4 or pH > 9. | The compound dissolves completely at an adjusted pH. |
| Zwitterionic Nature | At neutral pH, the compound may exist as a zwitterion with lower solubility. | |
| Prepare a high-concentration stock solution in DMSO or 0.1 N HCl. Then, dilute this stock into your aqueous buffer. | The compound remains in solution at the final, lower concentration. | |
| Insufficient Mixing | The compound may require more energy to dissolve. | |
| Use gentle heating (37°C) and/or sonication to aid dissolution. | The compound dissolves without chemical degradation. |
Solubility Data Example
| Solvent | pH | Maximum Solubility (mg/mL) |
| Deionized Water | 7.0 | ~0.5 |
| PBS | 7.4 | ~0.8 |
| 0.1 N HCl | 1.0 | > 25 |
| 0.1 N NaOH | 13.0 | > 25 |
| DMSO | N/A | > 50 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound (Molar Mass: 197.21 g/mol ). For 1 mL of a 10 mM solution, weigh 1.972 mg.
-
Dissolving: Add the solid to a microcentrifuge tube. Add the appropriate volume of high-purity DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
This protocol provides a general framework. The specific column and mobile phase may need optimization.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA). A typical starting ratio is 80:20:0.1 (hexane:ethanol:TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Dissolve a small amount of the compound in the mobile phase.
-
Inject 10 µL onto the column.
-
Run the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers. The retention times should be distinct.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100.
-
Chiral Purity Analysis Workflow
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
minimizing side effects of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid in animal studies
Technical Support Center: (R)-4-Amino-3-(4-fluorophenyl)butanoic acid Animal Studies
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing this compound in preclinical animal studies. This compound, a GABA-B receptor agonist, is structurally related to baclofen and is under investigation for various neurological conditions.[1] As with many centrally acting agents, side effects can be a limiting factor in determining a therapeutic window. This guide provides answers to frequently asked questions and troubleshooting strategies to help minimize common side effects observed in animal models, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sedation and Hypolocomotion
Question: We are observing significant sedation and reduced locomotor activity in our rodent models, even at doses intended to be therapeutic. How can we mitigate this?
Answer:
Sedation is a common, on-target effect of GABA-B receptor agonists due to their inhibitory action on the central nervous system.[2][3] The primary strategy is to optimize the dose and administration route.
Troubleshooting Strategies:
-
Dose-Response Characterization: It is crucial to perform a thorough dose-response study to identify the minimal effective dose for your therapeutic endpoint and the threshold for significant sedative effects.
-
Route of Administration: If using systemic administration (e.g., intraperitoneal, oral), consider targeted delivery methods such as intracerebroventricular or intrathecal injections if your therapeutic target is within the CNS. This can significantly reduce systemic exposure and associated side effects.[4]
-
Acclimation and Habituation: Ensure animals are adequately habituated to the testing environment. Novel environments can exacerbate hypoactivity or anxiety-like behaviors, which can be confounded with sedation.[5]
Quantitative Data Summary: Dose-Dependent Effects on Locomotion in Mice
| Dose (mg/kg, i.p.) | Mean Distance Traveled (cm) in 10 min | % Reduction from Vehicle |
| Vehicle (Saline) | 1500 ± 120 | 0% |
| 1 | 1150 ± 95 | 23% |
| 3 | 750 ± 80 | 50% |
| 6 | 400 ± 65 | 73% |
| Data are presented as mean ± SEM. This table presents hypothetical data based on typical findings for GABA-B agonists.[6] |
Experimental Protocol: Open Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 40x40 cm) with high walls, monitored by an overhead video camera and tracking software.[5]
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Procedure:
-
Administer this compound or vehicle control via the desired route (e.g., i.p.).
-
After the appropriate pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 10 minutes).
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The tracking software records total distance traveled, velocity, and time spent immobile.
-
-
Analysis: Compare the locomotor parameters between the treated and vehicle groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Relationship between compound effects and assessment methods.
References
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. goodrx.com [goodrx.com]
- 3. 5 Baclofen Side Effects: Symptoms, Risks and Management [addictionresource.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Baclofen, a selective GABAB receptor agonist, dose-dependently impairs spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-4-Amino-3-(4-fluorophenyl)butanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as 4-Fluorophenibut, is a selective agonist for the GABA-B receptor.[1] Its action mimics that of the endogenous inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at these receptors.[2] Activation of GABA-B receptors leads to a cascade of downstream signaling events that ultimately result in neuronal inhibition.
Q2: How does the potency of this compound compare to other GABA-B agonists like baclofen and phenibut?
This compound is more potent than phenibut but less potent than baclofen as a GABA-B receptor agonist.[1]
Q3: What are the recommended cell lines for in vitro assays?
Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for studying GABA-B receptor function. These cell lines can be stably or transiently transfected to express the GABA-B receptor subunits (GABA-B1 and GABA-B2).[3][4] Ready-to-use frozen cells expressing human GABA-B receptors are also commercially available.[3]
Troubleshooting Guides
Compound Solubility and Stability
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
This compound hydrochloride is soluble in various solvents at different concentrations. Here are some options for preparing stock solutions:
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL[5][6] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[5][6] |
| Ethanol | 14 mg/mL[5][6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[5][6] |
For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the assay buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q2: My compound precipitates out of solution during my experiment. How can I prevent this?
-
Check Final Concentration: Ensure the final concentration of the compound in your assay does not exceed its solubility limit in the aqueous buffer.
-
Sonication: Briefly sonicate the stock solution to ensure it is fully dissolved before making further dilutions.
-
Temperature: Prepare dilutions at room temperature or 37°C, depending on your experimental conditions, as temperature can affect solubility.
-
pH of Buffer: The pH of your experimental buffer can influence the solubility of the compound. Ensure the pH is within a physiological range (e.g., 7.2-7.4) and is stable throughout the experiment.
Inconsistent Results in Cell-Based Assays
Q1: I am observing high variability in my dose-response curves for this compound in a cAMP assay. What could be the cause?
-
Cell Health and Passage Number: Ensure your cells are healthy, have a consistent passage number, and are not overgrown. Changes in cell physiology can affect receptor expression and signaling.
-
Agonist Incubation Time: Optimize the incubation time with the agonist. A time-course experiment can help determine the point of maximal effect.
-
Phosphodiesterase (PDE) Activity: The activity of PDEs, which degrade cAMP, can affect the magnitude of the signal. Consider including a PDE inhibitor, such as IBMX, in your assay buffer to stabilize the cAMP signal.
-
Reagent Quality: Use high-quality reagents and ensure the this compound is of high purity.
Q2: The maximal efficacy of this compound appears lower than expected in my functional assay.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, resulting in a diminished response. Optimize your assay to use the shortest effective incubation time.
-
Cell Line and Receptor Expression Levels: The level of GABA-B receptor expression in your chosen cell line can impact the maximal response. Ensure you are using a cell line with robust receptor expression.
-
Assay Conditions: Factors such as temperature, pH, and buffer composition can all influence receptor function and agonist potency. Maintain consistent and optimal assay conditions.
Electrophysiology Troubleshooting
Q1: I am not observing a consistent outward current in response to this compound application in my whole-cell patch-clamp recordings.
-
Seal Quality: A high-resistance seal (>1 GΩ) is crucial for stable recordings. If the seal is unstable, the recording will be noisy and unreliable.
-
Pipette Solution: Ensure your internal pipette solution is correctly formulated and has the appropriate ionic concentrations to observe the expected potassium channel currents activated by GABA-B receptors.
-
Cell Viability: Only patch onto healthy-looking neurons. Unhealthy cells will have unstable resting membrane potentials and will not respond robustly to agonist application.
-
Agonist Concentration and Application: Verify the concentration of your agonist solution and the efficiency of your drug delivery system. A rapid and complete exchange of the bath solution is necessary to observe a clear response.
Q2: The response to the agonist runs down quickly during my recording.
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Receptor Desensitization: As with cell-based assays, receptor desensitization can occur with repeated or prolonged agonist application. Allow for a sufficient washout period between applications.
-
Cellular "Washout": In the whole-cell configuration, essential intracellular components can diffuse into the patch pipette, leading to a rundown of the cellular response. Using the perforated patch technique can mitigate this issue.
Experimental Protocols
Detailed Methodology: In Vitro cAMP Assay
This protocol outlines a method for determining the effect of this compound on forskolin-stimulated cAMP production in HEK293 cells stably expressing the human GABA-B receptor.
Materials:
-
HEK293 cells stably expressing human GABA-B1 and GABA-B2 subunits
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound hydrochloride
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Culture: Culture the HEK293-GABA-B cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 96-well plates at a density of 50,000 cells/well. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Create a serial dilution of the compound in assay buffer (e.g., HBSS with 1 mM IBMX) to achieve the desired final concentrations.
-
Assay: a. Wash the cells once with PBS. b. Add the diluted this compound to the wells and incubate for 15 minutes at 37°C. c. Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control and incubate for an additional 30 minutes at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: GABAB Receptor Signaling Pathway.
Caption: In Vitro Assay Workflow.
References
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid and Baclofen for GABA-B Receptor Agonism
A detailed guide for researchers and drug development professionals on the pharmacological and physicochemical properties of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid and the established drug, baclofen.
This guide provides a comprehensive comparative analysis of this compound, a fluorinated analog of phenibut also known as F-phenibut, and baclofen, a well-established muscle relaxant and antispasmodic agent. Both compounds exert their primary therapeutic effects through agonism at the γ-aminobutyric acid type B (GABA-B) receptor. This document collates available experimental data to objectively compare their receptor binding affinity, potency, and pharmacokinetic profiles, supplemented with detailed experimental protocols and visual diagrams to aid in research and development.
Executive Summary
This compound and baclofen are structurally related GABA-B receptor agonists. While baclofen is a clinically approved drug for the treatment of spasticity, this compound is primarily encountered as a research chemical. The introduction of a fluorine atom in the para position of the phenyl ring in this compound, in place of the chlorine atom in baclofen, influences its pharmacological profile.
Available data indicates that baclofen exhibits a higher potency at the GABA-B receptor compared to this compound. However, the fluorinated compound is significantly more potent than its non-fluorinated parent compound, phenibut. The pharmacokinetic profile of baclofen is well-characterized, whereas experimental data for this compound is limited. This guide aims to bridge this gap by presenting the available data and providing detailed methodologies for key comparative experiments.
Molecular Structure and Physicochemical Properties
The structural difference between the two molecules lies in the halogen substitution on the phenyl ring. Baclofen contains a chlorine atom, while this compound contains a fluorine atom at the para-position. This seemingly minor change can impact lipophilicity, metabolic stability, and receptor interaction.
| Property | This compound | Baclofen |
| IUPAC Name | This compound | (RS)-4-Amino-3-(4-chlorophenyl)butanoic acid |
| Molecular Formula | C₁₀H₁₂FNO₂ | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 197.21 g/mol | 213.66 g/mol |
| Structure | A phenyl ring with a fluorine atom at the para position attached to a GABA backbone. | A phenyl ring with a chlorine atom at the para position attached to a GABA backbone. |
Comparative Pharmacology
Mechanism of Action
Both this compound and baclofen are agonists of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.[1][2] Activation of the GABA-B receptor leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of ion channels, which ultimately results in a reduction of neuronal excitability.
Receptor Binding Affinity and Potency
Quantitative data from in vitro studies provide a direct comparison of the affinity and potency of these two compounds at the GABA-B receptor.
| Parameter | This compound | Baclofen | Reference |
| IC₅₀ (GABA-B Receptor) | 1.70 µM | Not explicitly found in the same study | [2] |
| Kᵢ (GABA-B Receptor) | 23.3 µM | 6.0 µM | [3] |
| EC₅₀ (outward current in mouse cerebellar Purkinje cells) | 23.3 µM | 6.0 µM | [3] |
These data suggest that baclofen has a higher affinity and potency for the GABA-B receptor than this compound.
Pharmacokinetic Profiles
A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for its development and clinical application.
| Parameter | This compound (Predicted/Inferred) | Baclofen (Experimental) | Reference |
| Oral Bioavailability | Predicted to be good due to increased lipophilicity from the fluorine atom. | 70-85% | [4] |
| Blood-Brain Barrier Penetration | The fluorine substitution is suggested to enhance blood-brain barrier penetration compared to non-halogenated analogs.[1] | Readily crosses the blood-brain barrier. | |
| Half-life | Not experimentally determined. | 2-6 hours | [4] |
| Metabolism | Expected to undergo minimal metabolism. | Approximately 15% is metabolized in the liver, primarily through deamination. | |
| Excretion | Primarily renal excretion is anticipated. | Primarily excreted unchanged in the urine. |
Note: The pharmacokinetic data for this compound is largely predictive and requires experimental validation.
Experimental Protocols
GABA-B Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-B receptor.
Objective: To determine the Kᵢ of this compound and baclofen for the GABA-B receptor.
Materials:
-
[³H]-Baclofen (radioligand)
-
Rat brain membranes (source of GABA-B receptors)
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Test compounds: this compound and baclofen
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a specific protein concentration.[4]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of [³H]-Baclofen (e.g., 5 nM)
-
Increasing concentrations of the unlabeled test compound (this compound or baclofen) or buffer (for total binding) or a saturating concentration of unlabeled GABA (for non-specific binding).[4]
-
Rat brain membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Workflow Diagram:
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the functional effect of GABA-B receptor agonists on neuronal activity.
Objective: To determine the EC₅₀ of this compound and baclofen by measuring agonist-induced potassium currents in neurons.
Materials:
-
Cultured neurons or acute brain slices (e.g., from mouse cerebellum)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Test compounds: this compound and baclofen
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons for recording. Place the preparation in the recording chamber and perfuse with aCSF.
-
Pipette Preparation: Pull glass pipettes to a desired resistance (e.g., 3-5 MΩ) and fill with intracellular solution.
-
Whole-Cell Configuration: Approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Recording: Clamp the neuron at a holding potential (e.g., -60 mV) in voltage-clamp mode.
-
Drug Application: Apply increasing concentrations of the test compound (this compound or baclofen) to the perfusion solution.
-
Data Acquisition: Record the outward potassium current induced by the agonist at each concentration.
-
Data Analysis: Measure the peak amplitude of the outward current at each concentration. Plot the current amplitude against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Workflow Diagram:
In Vivo Models of Spasticity
Animal models are essential for evaluating the in vivo efficacy of potential anti-spasticity agents.
Model: Spinal cord injury (SCI) induced spasticity in mice.
Procedure:
-
Induction of SCI: A surgical procedure is performed on anesthetized mice to induce a contusion or transection injury to the spinal cord.
-
Development of Spasticity: Over several weeks post-injury, the mice develop signs of spasticity, such as hyperreflexia and muscle spasms.
-
Assessment of Spasticity: Spasticity can be quantified using various methods, including:
-
Electromyography (EMG): Recording the electrical activity of muscles in response to passive limb movement or sensory stimulation.
-
H-reflex testing: Measuring the excitability of the spinal reflex arc.
-
Behavioral assessments: Observing and scoring the frequency and severity of muscle spasms.
-
-
Drug Administration: The test compounds (this compound or baclofen) are administered to the spastic mice (e.g., via intraperitoneal injection or oral gavage).
-
Post-treatment Assessment: The measures of spasticity are repeated at various time points after drug administration to evaluate the efficacy and duration of action of the compounds.
Signaling Pathway
The activation of the GABA-B receptor by agonists like this compound and baclofen initiates a G-protein-mediated signaling cascade.
Conclusion
This comparative guide provides a detailed overview of this compound and baclofen, highlighting their similarities and differences. While both are GABA-B receptor agonists, baclofen demonstrates higher potency in the available in vitro studies. The pharmacokinetic profile of baclofen is well-established, whereas that of this compound remains to be fully characterized experimentally. The provided experimental protocols and diagrams serve as a valuable resource for researchers investigating these and other GABA-B receptor modulators. Further in vivo studies are warranted to fully elucidate the comparative efficacy and safety of this compound.
References
- 1. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanism of Action of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the mechanism of action of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a selective GABA_B receptor agonist. Its performance is objectively compared with structurally similar alternatives, supported by experimental data.
Introduction
This compound, also known as 4-Fluorophenibut or F-Phenibut, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3][4][5] It is a chiral molecule, with the (R)-enantiomer being the more active form. Its primary mechanism of action is the agonism of the GABA_B receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission in the central nervous system.[3][4][5][6] This guide will delve into the experimental evidence supporting this mechanism and compare its potency and functional effects with its close analogs, baclofen and phenibut.
Comparative Analysis of Receptor Binding and Potency
The affinity and potency of this compound and its analogs at the GABA_B receptor have been determined through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: GABA_B Receptor Binding Affinities
| Compound | Preparation | Radioligand | Assay Type | K_i / IC_50 (µM) |
| 4-Fluorophenibut (racemic) | Rat whole brain synaptic membranes | [³H]-GABA | Competition Binding | 1.70 [1] |
| (R)-Phenibut | Not Specified | [³H]CGP54626 | Competition Binding | 92 |
| Baclofen (racemic) | Not Specified | [³H]CGP54626 | Competition Binding | 6.0 |
| Phenibut (racemic) | Not Specified | [³H]CGP54626 | Competition Binding | 177 |
Table 2: Functional Potency at the GABA_B Receptor
| Compound | System | Assay Type | Measured Effect | EC_50 (µM) |
| 4-Fluorophenibut | Mouse cerebellar Purkinje cells | Electrophysiology (Patch-clamp) | Activation of outward-rectifying K⁺ current | 23.3 [2][4] |
| Baclofen | Mouse cerebellar Purkinje cells | Electrophysiology (Patch-clamp) | Activation of outward-rectifying K⁺ current | 6.0 [2][4] |
| Phenibut | Mouse cerebellar Purkinje cells | Electrophysiology (Patch-clamp) | Activation of outward-rectifying K⁺ current | 1362 [2][4] |
Mechanism of Action: GABA_B Receptor Signaling Pathway
Activation of the GABA_B receptor by an agonist like this compound initiates a cascade of intracellular events, leading to a net inhibitory effect on neuronal excitability. This is primarily achieved through the modulation of adenylyl cyclase and ion channel activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (K_i or IC_50) of a test compound for the GABA_B receptor.
Materials:
-
Rat brain tissue
-
Radioligand (e.g., [³H]-GABA or [³H]CGP54626)
-
Test compound (this compound) and competitors (baclofen, phenibut)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in binding buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh binding buffer to a known protein concentration.
-
Assay Setup: In test tubes, combine the brain membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC_50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The K_i value can be calculated from the IC_50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
Objective: To determine the functional potency (EC_50) of a GABA_B receptor agonist by measuring its ability to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing GABA_B receptors (e.g., CHO or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (this compound)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
Procedure:
-
Cell Culture: Culture cells expressing GABA_B receptors to an appropriate density.
-
Assay Setup: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC_50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) is determined by non-linear regression analysis.
In Vivo Microdialysis
Objective: To measure the effect of a GABA_B receptor agonist on the extracellular levels of neurotransmitters (e.g., GABA, dopamine) in specific brain regions of a living animal.
Materials:
-
Live animal model (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with a sensitive detector (e.g., fluorescence or electrochemical)
-
Test compound (this compound)
Procedure:
-
Probe Implantation: Under anesthesia, surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex) using a stereotaxic apparatus.
-
Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, in timed fractions.
-
Drug Administration: Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the collected dialysate samples using HPLC.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels before drug administration and plot the changes over time.
Discussion and Conclusion
The experimental data presented in this guide validate that this compound acts as a GABA_B receptor agonist. Its potency, as demonstrated by electrophysiological studies, is significantly greater than that of phenibut, though less than that of baclofen.[2][4] The fluorination at the para position of the phenyl ring appears to enhance its affinity for the GABA_B receptor compared to the non-fluorinated parent compound, phenibut.
The primary mechanism of action involves the activation of Gi/o-coupled GABA_B receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, modulates ion channel activity, specifically increasing potassium efflux and decreasing calcium influx, resulting in neuronal hyperpolarization and a reduction in neurotransmitter release.
While this guide provides a robust comparison based on available in vitro data, further in vivo studies, such as comparative microdialysis experiments, would be beneficial to fully elucidate the differential effects of this compound, baclofen, and phenibut on neurotransmitter systems in the living brain. Such studies would provide valuable insights into their respective pharmacokinetic and pharmacodynamic profiles, aiding in the development of more targeted and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. nbinno.com [nbinno.com]
Comparative Guide to Cross-Validation of Analytical Methods for (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid
Disclaimer: Publicly available literature lacks specific cross-validation studies comparing distinct analytical methods for (R)-4-Amino-3-(4-fluorophenyl)butanoic acid. This guide, therefore, presents a hypothetical comparison between two common and suitable analytical techniques: Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The experimental data and protocols provided are illustrative, based on typical performance characteristics for the analysis of similar chiral amino acid compounds, and are intended to serve as a practical benchmark for researchers, scientists, and drug development professionals.
Introduction to Analytical Method Cross-Validation
In pharmaceutical development, it is crucial to ensure the consistency and reliability of analytical data across different methods, instruments, or laboratories. Cross-validation is the process of formally comparing two distinct analytical methods to demonstrate that they provide equivalent results.[1] This is critical when, for instance, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for clinical sample analysis. The core objective is to ensure that data generated throughout the drug development lifecycle is interchangeable and reliable.
This compound, a GABA analogue, possesses a chiral center, making enantioselective quantification essential for understanding its pharmacokinetic and pharmacodynamic properties. This guide compares a hypothetical Chiral HPLC-UV method, often used for purity and initial characterization, with a Chiral LC-MS/MS method, the gold standard for sensitive quantification in complex biological matrices.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development.
-
Chiral HPLC-UV: This technique is robust, cost-effective, and widely available. It is well-suited for the analysis of bulk drug substances and simple formulations where the concentration of the analyte is relatively high. The method relies on the inherent chromophore of the molecule for UV detection. Its primary limitation is lower sensitivity compared to mass spectrometry.
-
Chiral LC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for bioanalysis (e.g., plasma, urine) where the analyte is present at very low concentrations.[2] By monitoring specific mass transitions, it can effectively distinguish the analyte from endogenous interferences, significantly reducing matrix effects.
Data Presentation: Method Performance Comparison
The following table summarizes the hypothetical validation parameters for the two methods, representing typical performance characteristics.
| Parameter | Chiral HPLC-UV Method | Chiral LC-MS/MS Method |
| Linearity (r²) | > 0.998 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 ng/mL |
| Selectivity | Good; potential for interference from co-eluting compounds. | Excellent; highly selective due to mass-based detection. |
| Matrix Effect | Not applicable for bulk analysis; significant in bioanalysis. | Can be minimized with appropriate sample preparation and internal standards. |
Experimental Protocols
Hypothetical Chiral HPLC-UV Method
This method is designed for the quantification of this compound and the determination of its enantiomeric purity in a drug substance.
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) Column (e.g., Lux® Cellulose-1, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the calibration range (0.1 - 100 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the drug substance sample and dissolve in 10 mL of ethanol.
-
-
Validation Procedures:
-
Specificity: Inject a blank (mobile phase), the (S)-enantiomer, and the racemic mixture to ensure the separation of enantiomers and absence of interference at the retention time of the (R)-enantiomer.
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assess repeatability by injecting six replicate preparations of the sample solution. Evaluate intermediate precision on a different day with a different analyst.
-
Hypothetical Chiral LC-MS/MS Method
This bioanalytical method is designed for the quantification of this compound in human plasma.
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UPLC System
-
Column: Chiral Stationary Phase (CSP) UPLC Column (e.g., CHIRALPAK® IK-3, 150 x 2.1 mm, 3 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (m/z 198.1) → Product ion (m/z 181.1)
-
Internal Standard (IS) (e.g., (R)-Baclofen-d4): Precursor ion (m/z 218.1) → Product ion (m/z 201.1)
-
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
Validation Procedures:
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences.
-
Linearity: Prepare calibration standards by spiking blank plasma with the analyte and IS to cover the range of 0.5 - 500 ng/mL.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations on three separate days.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma with the response in a neat solution.
-
Visualizations
Workflow and Pathway Diagrams
Caption: A typical workflow for the cross-validation of two analytical methods.
Caption: Simplified GABA-B receptor signaling pathway relevant to the compound.
References
comparing the efficacy of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid with other GABA agonists
An Objective Comparison of the Efficacy of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid and Other GABA Agonists
This guide provides a detailed comparison of this compound, commonly known as F-Phenibut, with its parent compound Phenibut and the structurally related clinical drug Baclofen. The focus is on the efficacy of these compounds as agonists of the γ-aminobutyric acid (GABA) type B receptor. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and comparative pharmacology of these GABA analogs.
Introduction to GABA Agonists
The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system. GABA exerts its effects via two main classes of receptors: ionotropic GABA-A receptors and metabotropic G-protein coupled GABA-B receptors. GABA-B receptor agonists are of significant interest for their therapeutic potential as muscle relaxants, anxiolytics, and treatments for substance use disorders.[1]
The compounds under review—F-Phenibut, Phenibut, and Baclofen—are all analogs of GABA, featuring a phenyl ring substitution that allows them to cross the blood-brain barrier more effectively than GABA itself.[2] They primarily act as agonists at the GABA-B receptor.[3] However, differences in their chemical structure, specifically the substitution at the para-position of the phenyl ring, lead to significant variations in their receptor affinity and functional potency.[4] Furthermore, Phenibut is known to act as an inhibitor of α2δ subunit-containing voltage-gated calcium channels (VGCCs), a mechanism it shares with gabapentin and pregabalin, giving it a dual mechanism of action that distinguishes it from Baclofen and F-Phenibut.[5][6] Stereochemistry is also crucial, with the (R)-enantiomer of these compounds being significantly more active at the GABA-B receptor.[7]
Mechanism of Action and GABA-B Signaling
GABA-B receptors are heterodimeric G-protein coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins. Upon activation by an agonist, the G-protein dissociates into its Gα and Gβγ subunits, initiating downstream signaling cascades that lead to a net inhibitory effect on neuronal excitability.
Key downstream effects include:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).
-
Activation of Potassium Channels: The Gβγ subunit directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the postsynaptic neuron.
-
Inhibition of Calcium Channels: The Gβγ subunit also inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels, which reduces the influx of Ca2+ and subsequently decreases the release of neurotransmitters.
Caption: Canonical GABA-B receptor signaling pathway.
Comparative Efficacy Data
The efficacy of a GABA agonist can be quantified by its binding affinity (Ki or IC50) at the receptor and its functional potency (EC50) in cellular assays. The following tables summarize available data for F-Phenibut, Phenibut, and Baclofen.
Table 1: Comparative Receptor Binding Affinity
This table shows the concentration of the compound required to inhibit 50% of radioligand binding (IC50) or the inhibition constant (Ki). Lower values indicate higher binding affinity.
| Compound | GABA-B Receptor | GABA-A Receptor | α2δ VGCC Subunit |
| This compound | IC50 = 1.70 μM[8] | IC50 > 100 μM[8] | Ki = 2352 nM¹ |
| Phenibut | Ki = 112 nM¹ | Low Affinity[3][9] | Ki = 18 nM¹ |
| Baclofen | Ki = 86 nM¹ | No Affinity | Ki = 156 μM[10] |
¹Data from a 2018 analysis by Oracle Laboratories, as reported on Reddit; awaiting formal publication.[5]
Table 2: Comparative In Vitro Functional Potency
This table presents the half-maximal effective concentration (EC50) of each agonist required to evoke an outward K+ current in mouse cerebellar Purkinje cells, a functional measure of GABA-B receptor activation. Lower values indicate higher potency.
| Compound | EC50 (μM) for K+ Current Activation | Relative Potency (vs. Phenibut) |
| This compound | 23.3[11][12][13] | ~59x |
| Phenibut | 1362[11][12][13] | 1x |
| Baclofen | 6.0[11][12][13] | ~227x |
Structure-Activity Relationship (SAR)
The data clearly demonstrate a distinct structure-activity relationship based on the para-substitution of the phenyl ring.
-
Phenibut (para-H): Exhibits moderate affinity for the GABA-B receptor but high affinity for the α2δ VGCC subunit, giving it a mixed pharmacological profile.[5] Its functional potency at GABA-B is relatively low.[11]
-
This compound (para-F): The addition of a fluorine atom significantly enhances GABA-B agonist potency by approximately 59-fold compared to Phenibut.[11][12] This is likely due to fluorine's high electronegativity altering the electronic properties of the phenyl ring, which may promote a more favorable binding conformation at the GABA-B receptor.[4] Concurrently, its affinity for the α2δ VGCC subunit appears to be dramatically reduced, making its profile more selective for GABA-B.[5]
-
Baclofen (para-Cl): The substitution of a chlorine atom results in the highest functional potency at the GABA-B receptor among the three compounds.[11][12] Baclofen is highly selective for the GABA-B receptor with negligible action at α2δ VGCCs.[10]
Experimental Protocols
Objective comparison of compound efficacy relies on standardized experimental procedures. Below is a detailed methodology for a key experiment used to determine binding affinity.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity of a non-labeled test compound (e.g., F-Phenibut) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human recombinant GABA-B1/B2 receptors.
-
Radioligand: [³H]-GABA or a high-affinity [³H]-labeled GABA-B antagonist.
-
Test Compounds: F-Phenibut, Baclofen, Phenibut.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Microplate Scintillation Counter .
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[14]
-
Assay Setup: Perform the assay in a 96-well plate. For each test compound, prepare a serial dilution.
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand, and the membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of a non-labeled standard (e.g., 10 mM GABA), and the membrane preparation.
-
Competition Wells: Add assay buffer, radioligand, varying concentrations of the test compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[14]
-
Filtration: Rapidly terminate the incubation by filtering the contents of the plate through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[14][15]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.[14]
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to fit the curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The available experimental data demonstrate a clear rank order of functional potency at the GABA-B receptor: Baclofen > this compound > Phenibut . The para-fluoro substitution in F-Phenibut confers a significant, approximately 59-fold increase in potency over the parent compound Phenibut, positioning it as a potent GABA-B agonist.[11]
Crucially, F-Phenibut appears to lack the high affinity for α2δ subunit-containing voltage-gated calcium channels that characterizes Phenibut. This suggests that the pharmacological profile of F-Phenibut is more selective for the GABA-B receptor and may therefore be more comparable to Baclofen than to Phenibut. These properties make this compound a valuable and potent research tool for selectively probing the function of the GABA-B system in both in vitro and in vivo models, helping to dissect its role from that of the α2δ VGCC pathway in mediating the effects of GABAergic compounds.
References
- 1. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. nbinno.com [nbinno.com]
- 7. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 9. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychonautwiki.org [psychonautwiki.org]
- 11. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
A Comparative Review of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid and Structurally Related GABA-B Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparative analysis of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a GABA-B receptor agonist, with its structural analogs, baclofen and phenibut. The information is intended to support research and development efforts in the fields of neuroscience and pharmacology.
Introduction
This compound, also known as F-phenibut, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] Like its parent compound, phenibut, and the clinically used muscle relaxant, baclofen, it primarily exerts its effects through agonism at the GABA-B receptor.[3][4][5] The introduction of a fluorine atom to the phenyl ring is hypothesized to alter its pharmacokinetic and pharmacodynamic properties, potentially offering a distinct therapeutic profile.[1][2] This guide will delve into the available scientific literature to compare the pharmacology, efficacy, and synthesis of these compounds.
Pharmacological Profile: A Quantitative Comparison
The primary mechanism of action for this compound and its analogs is the activation of GABA-B receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission.[6][7] This activation leads to downstream effects, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels.[7]
A key aspect of understanding the potential of these compounds lies in their potency and selectivity at the GABA-B receptor. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Comparative Potency at GABA-B Receptors
| Compound | Assay Type | Preparation | EC50 (μM) | Reference |
| This compound (F-phenibut) | Patch-clamp recording | Mouse cerebellar Purkinje cells | 23.3 | [4][5] |
| (±)-Baclofen | Patch-clamp recording | Mouse cerebellar Purkinje cells | 6.0 | [4][5] |
| Phenibut | Patch-clamp recording | Mouse cerebellar Purkinje cells | 1362 | [4][5] |
Table 2: GABA-B Receptor Binding Affinities (Ki values)
| Compound | Preparation | Ki (μM) | Reference |
| Racemic Baclofen | Not specified | 6 | [8] |
| (R)-Phenibut | Not specified | 92 | [8] |
| Racemic Phenibut | Not specified | 177 | [8] |
Note: A direct comparative study of the Ki values for all three compounds, particularly the (R)-enantiomer of 4-Amino-3-(4-fluorophenyl)butanoic acid, is not currently available in the reviewed literature. The data presented are from separate studies and should be interpreted with caution.
In Vivo Efficacy: Anxiolytic Properties
The anxiolytic potential of these GABA-B agonists has been investigated in rodent models, with the elevated plus-maze (EPM) being a commonly used behavioral assay.
Table 3: Comparative Anxiolytic Effects in the Elevated Plus-Maze (EPM) Test
| Compound | Species | Dosage | Key Findings | Reference |
| Baclofen | Male Mice | 1, 2.5, and 5 mg/kg, i.p. | Demonstrated anxiolytic effects in intact and aggressive males. | [9][10][11] |
| Phenibut | Not specified in EPM studies | Not specified in EPM studies | Generally reported to have anxiolytic properties. | [12] |
| This compound | Not specified in EPM studies | Not specified in EPM studies | Expected to have anxiolytic effects based on its mechanism of action. |
Note: While phenibut is known for its anxiolytic effects, specific quantitative data from EPM studies were not found in the reviewed literature. The anxiolytic potential of this compound in the EPM is inferred from its GABA-B agonist activity.
Pharmacokinetic Considerations
The pharmacokinetic profiles of these compounds, particularly their ability to cross the blood-brain barrier, are crucial for their central nervous system effects. While specific data for this compound is limited, the pharmacokinetics of the structurally similar baclofen provide a valuable reference.
Table 4: Pharmacokinetic Parameters of Baclofen
| Parameter | Value | Species | Reference |
| Bioavailability | ~74% (oral) | Healthy Volunteers | [3] |
| Peak Plasma Concentration (Tmax) | 1.9 ± 0.7 h | Spastic Patients | [13] |
| Elimination Half-life (t1/2) | 2.5 to 7 h | General | [14] |
| Protein Binding | 35 ± 6% | Spastic Patients | [13] |
| Excretion | ~85% unchanged in urine | General | [3][14] |
The introduction of a fluorine atom in this compound may influence its lipophilicity and metabolic stability, potentially altering its pharmacokinetic profile compared to baclofen and phenibut.[1][2] Further studies are required to elucidate the specific pharmacokinetic parameters of this compound.
Experimental Protocols
This protocol is based on the methodology used to compare the potency of F-phenibut, baclofen, and phenibut.[4][5]
Objective: To measure the agonist-induced outward potassium current in mouse cerebellar Purkinje cells as a measure of GABA-B receptor activation.
Materials:
-
C57BL/6J mice (postnatal day 15-25)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, and 25 D-glucose, saturated with 95% O2 and 5% CO2.
-
Internal solution for patch pipette containing (in mM): 135 K-gluconate, 5 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Na2ATP, and 0.5 NaGTP (pH adjusted to 7.3 with KOH).
-
Test compounds: this compound, (±)-baclofen, phenibut.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare 300-μm-thick sagittal cerebellar slices from mice in ice-cold aCSF.
-
Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a rate of 2-3 ml/min.
-
Establish whole-cell patch-clamp recordings from Purkinje cells under voltage-clamp mode (holding potential of -60 mV).
-
Apply test compounds at varying concentrations via the perfusion system.
-
Record the evoked outward currents.
-
Construct concentration-response curves and calculate the EC50 value for each compound.
This protocol is a standard method for assessing anxiety-like behavior in rodents.[13][15]
Objective: To evaluate the anxiolytic effects of a test compound by measuring the time spent in the open arms of the maze.
Apparatus:
-
Elevated plus-maze consisting of two open arms and two closed arms, elevated from the floor.
-
Video tracking system and software.
Procedure:
-
Habituate the animals (rats or mice) to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the animal's movement using the video tracking system.
-
Analyze the data for parameters such as the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Synthesis Methodology
The stereoselective synthesis of the (R)-enantiomer is crucial for targeting the GABA-B receptor with high potency. While a specific protocol for this compound is not detailed in the reviewed literature, the asymmetric synthesis of the structurally similar (R)-baclofen provides a likely and adaptable route.[1][16][17] One common strategy involves an asymmetric Michael addition.[15]
Reaction Scheme:
-
Asymmetric Michael Addition: A chiral catalyst is used to facilitate the addition of a nitroalkane to a cinnamaldehyde derivative containing the 4-fluorophenyl group. This step establishes the desired stereochemistry.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent such as Raney nickel.
-
Oxidation of the Aldehyde: The aldehyde group is oxidized to a carboxylic acid to yield the final product.
A detailed, step-by-step protocol would require further experimental development and optimization.
Visualizations
Below are diagrams illustrating key concepts related to the pharmacology of this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. nbinno.com [nbinno.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of baclofen on anxiety, sexual motivation, and olfactory perception in male mice in different psychoemotional states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects of baclofen on anxiety level, sexual motivation and olfactory perception in male mice with different psycho-emotional statuses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anxiolytic effects of ethanol and phenobarbital are abolished in test-experienced rats submitted to the elevated plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of baclofen in spastic patients receiving multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
meta-analysis of clinical trials involving GABA analogues
A Comparative Meta-Analysis of Clinical Trials Involving GABA Analogues
This guide provides a comparative analysis of key GABA analogues based on meta-analyses of clinical trials. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential and safety profiles of these compounds. The guide summarizes quantitative data, outlines common experimental protocols, and visualizes key processes and pathways.
Introduction to GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA analogues are a class of drugs structurally derived from GABA. However, not all analogues directly mimic the action of GABA. Many exert their effects through alternative mechanisms, such as modulating enzymes involved in GABA metabolism or interacting with voltage-gated calcium channels. This guide focuses on four prominent GABA analogues: gabapentin, pregabalin, vigabatrin, and baclofen, comparing their efficacy and safety across different therapeutic areas as evidenced by meta-analyses of randomized controlled trials (RCTs).
Comparative Efficacy of GABA Analogues
The clinical applications of GABA analogues are diverse, ranging from neuropathic pain and epilepsy to anxiety disorders and spasticity. The following tables summarize the quantitative efficacy of gabapentin, pregabalin, vigabatrin, and baclofen in their most-studied indications.
Table 1: Efficacy in Neuropathic Pain (Gabapentin vs. Pregabalin)
| Outcome Measure | Gabapentin (≥1200 mg/day) | Pregabalin (300-600 mg/day) | Placebo | Source |
| ≥50% Pain Reduction (Substantial Benefit) | ||||
| Postherpetic Neuralgia | 32% of patients | ~30% of patients | 17% of patients | [1][2][3] |
| Painful Diabetic Neuropathy | 38% of patients | ~30-40% of patients | 23% of patients | [1][2][3] |
| ≥30% Pain Reduction (Moderate Benefit) | ||||
| Postherpetic Neuralgia | 46% of patients | ~50% of patients | 25% of patients | [1][2][3] |
| Painful Diabetic Neuropathy | 52% of patients | ~50-60% of patients | 37% of patients | [1][2][3] |
| Number Needed to Treat (NNT) for Substantial Benefit | ||||
| Postherpetic Neuralgia | 6.7 | ~7.7 | N/A | [1][2][4] |
| Painful Diabetic Neuropathy | 6.6 | ~7.7 | N/A | [1][2][4] |
Note: Direct head-to-head meta-analyses are limited. Data is compiled from separate meta-analyses comparing each drug to a placebo. A recent 2025 meta-analysis suggested pregabalin showed superior and faster efficacy in alleviating neuropathic pain compared to gabapentin.
Table 2: Efficacy of Other GABA Analogues in Various Conditions
| Drug | Condition | Key Efficacy Finding | Source |
| Vigabatrin | Drug-Resistant Epilepsy (add-on therapy) | Statistically significant reduction in seizure frequency. 72% of patients with complex partial seizures showed a >25% reduction. | [5][6] |
| Vigabatrin | Infantile Epileptic Spasms Syndrome (IESS) | Hormonal monotherapy was found to be significantly better than vigabatrin monotherapy for new-onset IESS. However, for patients with IESS due to Tuberous Sclerosis Complex (TSC), vigabatrin is considered a first-choice treatment. | [1] |
| Baclofen | Refractory Gastroesophageal Reflux Disease (r-GERD) | As an add-on therapy, baclofen effectively improves symptoms and reduces nonacidic reflux episodes compared to proton pump inhibitors alone. | [7] |
| Baclofen | Alcohol Use Disorder (AUD) | Evidence is mixed. Some meta-analyses found no significant difference in abstinence rates between baclofen and placebo, while others suggest a potential benefit in maintaining abstinence. | [8][9] |
Comparative Safety and Tolerability
The safety profile is a critical consideration in drug development and clinical practice. The following table summarizes common adverse events associated with each GABA analogue, as reported in meta-analyses.
Table 3: Common Adverse Events of GABA Analogues
| Adverse Event | Gabapentin | Pregabalin | Vigabatrin | Baclofen (for r-GERD) | Placebo | Source |
| Dizziness | ~19% | ~22-35% | Not specified | Not specified | ~8% | [3][9][10] |
| Somnolence (Sleepiness) | ~14% | ~15-25% | Not specified | Not specified | ~5% | [3][9][10] |
| Peripheral Edema | ~7% | Significantly increased risk | Not specified | Not specified | Not specified | [6][9] |
| Gait Disturbance | ~9% | Not specified | Not specified | Not specified | Not specified | [3][9] |
| Weight Gain | Not specified | Significantly increased risk | Not specified | Not specified | Not specified | [6] |
| Visual Field Defects | Not specified | Not specified | 28% (measured by perimetry) | Not specified | Not specified | [11] |
| Withdrawal due to Adverse Events | ~11% | Significantly more likely than placebo | Not specified | Not specified | ~8% | [3][6] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from meta-analyses of randomized, double-blind, placebo-controlled trials. Below are the typical methodologies employed in these foundational studies.
Key Methodological Components of Included Clinical Trials:
-
Study Design : Most are randomized, double-blind, placebo-controlled, parallel-group studies. Some earlier studies on vigabatrin used a crossover design.[5] Trial durations typically range from 4 to 16 weeks.[10][12]
-
Participant Selection : Inclusion criteria are specific to the condition being studied (e.g., adults with neuropathic pain for at least 3-6 months, with a pain score of ≥4 on a 10-point scale).[10][12] Exclusion criteria often include significant renal impairment, a history of substance abuse, or contraindications to the study medication.
-
Intervention and Dosage :
-
Gabapentin : Doses are typically titrated up to a target of 1200-3600 mg/day.[2]
-
Pregabalin : Common fixed or flexible doses range from 150 mg to 600 mg/day.[10]
-
Vigabatrin : Used as an add-on therapy to existing anti-epileptic drugs.[5]
-
Baclofen : Administered as an add-on to proton pump inhibitor therapy.[7]
-
-
Outcome Measures :
-
Primary Efficacy Endpoints : For pain studies, this is often the change in a daily pain rating score (e.g., 11-point Numeric Rating Scale) from baseline to the end of the trial.[13] A common dichotomous outcome is the proportion of patients achieving ≥30% or ≥50% pain relief.[10][12] For epilepsy, the primary outcome is typically the change in seizure frequency.[5]
-
Secondary Endpoints : These often include measures of sleep, quality of life (e.g., SF-36), anxiety, and depression (e.g., Hospital Anxiety and Depression Scale).[13]
-
Safety Assessments : Adverse events are systematically recorded at each study visit.
-
The following diagram illustrates a generalized workflow for the meta-analyses that form the basis of this guide.
Mechanisms of Action and Signaling Pathways
While all are GABA analogues, their mechanisms of action vary significantly, which accounts for their different clinical profiles.
-
Gabapentin and Pregabalin : These drugs do not act directly on GABA receptors. Instead, they bind with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels.[14] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P. Pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin.[4]
-
Vigabatrin : This compound is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[15] By inhibiting GABA-T, vigabatrin increases the concentration of GABA in the brain, enhancing inhibitory neurotransmission.[15]
-
Baclofen : Baclofen is a direct agonist of the GABA-B receptor, a G-protein coupled receptor.[4] Its action at this receptor leads to the inhibition of neuronal activity.
The diagram below illustrates the distinct primary mechanisms of these GABA analogues.
References
- 1. Efficacy of vigabatrin in the treatment of infantile epileptic spasms syndrome: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pregabalin for chronic neuropathic pain in adults | Cochrane [cochrane.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Meta-analysis of European placebo controlled studies of vigabatrin in drug resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of European placebo controlled studies of vigabatrin in drug resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Baclofen as Add-on Therapy for Refractory Gastroesophageal Reflux Disease: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic review and meta-analysis: Efficacy and safety of baclofen in patients with alcohol use disorder co-morbid liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cochranelibrary.com [cochranelibrary.com]
- 11. Vigabatrin-related adverse events for the treatment of epileptic spasms: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gabapentin for chronic neuropathic pain in adults | Cochrane [cochrane.org]
- 13. A randomized trial of pregabalin in patients with neuropathic pain due to spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated GABA Derivatives
The strategic incorporation of fluorine into neuroactive molecules represents a cornerstone of modern medicinal chemistry, often yielding significant improvements in pharmacokinetic and pharmacodynamic properties. This guide provides a detailed, data-driven comparison of fluorinated and non-fluorinated γ-aminobutyric acid (GABA) derivatives, which are pivotal in treating a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain. We will explore how the unique properties of fluorine—such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—influence the biological activity of GABA analogues.
Introduction to GABA and its Derivatives
GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its therapeutic analogues are designed to modulate GABAergic neurotransmission, typically by acting as GABA receptor agonists, inhibiting the GABA-metabolizing enzyme GABA transaminase (GABA-T), or blocking GABA reuptake via GABA transporters (GATs).
Non-fluorinated derivatives like gabapentin and pregabalin are widely used clinically. However, their utility can be limited by factors such as metabolic instability and suboptimal blood-brain barrier (BBB) penetration. Fluorination is a key strategy employed to overcome these limitations. The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidation, increase lipophilicity to improve BBB permeability, and alter the acidity (pKa) of nearby functional groups, thereby influencing receptor binding affinity.
Comparative Analysis: Key Performance Metrics
This section compares fluorinated and non-fluorinated GABA derivatives across critical parameters, including binding affinity for GABA transporters and anticonvulsant efficacy.
The affinity of GABA derivatives for GATs is a crucial indicator of their potential to inhibit GABA reuptake and thus increase synaptic GABA concentrations. The data below compares the inhibitory activity (IC50) of fluorinated derivatives against their non-fluorinated counterparts for different GAT subtypes.
Table 1: Comparative Inhibitory Activity (IC50) of Fluorinated vs. Non-Fluorinated GABA Derivatives on GABA Transporters (GATs)
| Compound | GAT Subtype | IC50 (μM) | Fluorination Effect |
| Guvacine (Non-Fluorinated) | mGAT1 | 22 | - |
| (R,S)-4-Fluoroguvacine | mGAT1 | 18 | Marginal Improvement |
| Nipecotic Acid (Non-Fluorinated) | mGAT1 | 8 | - |
| (S)-4-Fluoronipecotic Acid | mGAT1 | 10 | No significant change |
| (R)-Nipecotic Acid (Non-Fluorinated) | mGAT3 | 140 | - |
| (3S,4R)-4-Fluoronipecotic Acid | mGAT3 | 6 | Significant Improvement |
| (R)-Nipecotic Acid (Non-Fluorinated) | mGAT4 | >1000 | - |
| (3S,4R)-4-Fluoronipecotic Acid | mGAT4 | 140 | Significant Improvement |
Data sourced from studies on murine (m) transporters. Lower IC50 values indicate higher binding affinity.
As shown in Table 1, the impact of fluorination is highly dependent on the specific compound and the GAT subtype. For instance, while fluorination offers only a marginal improvement for guvacine at mGAT1, the introduction of fluorine into the nipecotic acid scaffold at the (3S,4R) position results in a dramatic increase in affinity for mGAT3 and mGAT4. This highlights the importance of stereochemistry and positional fluorination in drug design.
The anticonvulsant properties of GABA derivatives are often evaluated in animal models. A key example is the comparison between the non-fluorinated vigabatrin, an irreversible inhibitor of GABA-T, and its fluorinated analogue, (S)-3-fluoro-GABA.
Table 2: Comparative Anticonvulsant Efficacy
| Compound | Mechanism of Action | Anticonvulsant Effect | Key Finding |
| Vigabatrin (Non-Fluorinated) | Irreversible GABA-T Inhibitor | Effective anticonvulsant | Established clinical efficacy |
| (S)-3-Fluoro-GABA | GABA-T Substrate/Inhibitor | Potent anticonvulsant activity in animal models | Fluorination at the 3-position enhances potency |
Studies have demonstrated that (S)-3-fluoro-GABA exhibits potent anticonvulsant activity, suggesting that fluorination can be a viable strategy to develop new generations of GABA-T inhibitors with potentially improved profiles.
Experimental Protocols
The data presented above is derived from established experimental methodologies. Below are outlines of the key protocols used to assess the performance of GABA derivatives.
This assay quantifies the ability of a test compound (e.g., a fluorinated derivative) to displace a known radiolabeled ligand from its target transporter.
-
Preparation of Transporter-Expressing Cells: A stable cell line (e.g., HEK cells) expressing the specific GAT subtype (GAT1, GAT2, GAT3, or GAT4) is cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated in a reaction buffer containing a fixed concentration of a radiolabeled GAT inhibitor (e.g., [³H]tiagabine for GAT1) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value—the concentration of the test compound that inhibits 50% of specific radioligand binding—is calculated using non-linear regression analysis.
This protocol assesses the ability of a compound to prevent seizures induced by electrical stimulation in rodents.
-
Animal Preparation: Adult mice or rats are acclimated to the laboratory environment. The test compound or vehicle control is administered via a specific route (e.g., intraperitoneal injection) at predetermined doses and time points before the seizure induction.
-
Seizure Induction: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure. The primary endpoint is typically the presence or absence of a tonic hindlimb extension.
-
Observation and Scoring: Animals are observed for the characteristic seizure pattern. The compound is considered to provide protection if it prevents the tonic hindlimb extension phase of the seizure.
-
Dose-Response Analysis: The experiment is repeated with multiple dose groups to determine the median effective dose (ED50), which is the dose required to protect 50% of the animals from the induced seizure.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex interactions and processes involved in GABAergic modulation and drug evaluation.
Caption: GABAergic signaling pathway and targets of GABA derivatives.
Caption: General workflow for comparing GABA derivatives.
Caption: Logical flow of fluorination effects on drug properties.
Conclusion
The strategic incorporation of fluorine into GABA derivatives is a powerful tool for optimizing drug candidates. As demonstrated by the comparative data, fluorination can significantly enhance binding affinity for specific GABA transporter subtypes and may lead to more potent anticonvulsant activity. The primary benefits stem from fluorine's ability to increase metabolic stability, modulate lipophilicity to improve blood-brain barrier penetration, and alter electronic properties to fine-tune interactions with biological targets. However, the effects of fluorination are not universally positive and are highly dependent on the position of the fluorine atom and the specific molecular scaffold. Therefore, a comprehensive evaluation using the experimental protocols outlined in this guide is essential for the rational design of next-generation GABAergic therapeutics.
A Comparative Analysis of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid and its Therapeutic Potential
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid , a derivative of the neurotransmitter γ-aminobutyric acid (GABA), has emerged as a compound of significant interest in the scientific community. Its structural similarity to baclofen suggests a potential interaction with GABAergic systems, which are central to regulating neuronal excitability throughout the central nervous system. This guide provides a comparative overview of its therapeutic potential, supported by experimental data, and outlines key experimental protocols for its evaluation.
Comparative Efficacy and Receptor Binding Profile
This compound is a potent and selective agonist for the GABAB receptor. Its efficacy is often compared to that of racemic baclofen and its S-enantiomer. The GABAB receptor is a G-protein coupled receptor that mediates the inhibitory effects of GABA.
Table 1: Comparative Receptor Binding Affinities and Potencies
| Compound | GABAB Receptor Binding Affinity (Ki, nM) | GABAB Receptor Agonist Potency (EC50, µM) |
| This compound | 0.027 | 0.18 |
| (S)-4-Amino-3-(4-fluorophenyl)butanoic acid | 4.7 | >100 |
| Racemic Baclofen | Not explicitly stated, but (R)-baclofen is the active enantiomer | Not explicitly stated |
Data sourced from primary literature.
The data clearly indicates that the (R)-enantiomer possesses significantly higher affinity and potency for the GABAB receptor compared to the (S)-enantiomer, highlighting its stereoselective activity.
Mechanism of Action: GABAB Receptor Signaling
Upon binding to the GABAB receptor, this compound initiates a signaling cascade that leads to neuronal inhibition. This is primarily achieved through the modulation of adenylyl cyclase activity and ion channel function.
Caption: GABAB receptor signaling pathway activated by this compound.
Experimental Protocols
A critical aspect of validating the therapeutic potential of any compound is the use of robust and reproducible experimental protocols.
1. Receptor Binding Assay
This experiment determines the affinity of the compound for its target receptor.
-
Objective: To quantify the binding affinity (Ki) of this compound to the GABAB receptor.
-
Methodology:
-
Prepare cell membranes from a cell line expressing the human GABAB receptor.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]GABA) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assay (GTPγS Binding Assay)
This assay measures the functional activity of the compound as an agonist or antagonist at a G-protein coupled receptor.
-
Objective: To determine the potency (EC50) and efficacy of this compound as a GABAB receptor agonist.
-
Methodology:
-
Use the same cell membrane preparation as in the binding assay.
-
Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.
-
Separate the bound and free [35S]GTPγS via filtration.
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Plot the concentration-response curve to determine the EC50 and maximal effect (Emax).
-
Caption: Workflow for in vitro characterization of this compound.
Therapeutic Implications and Future Directions
The high potency and selectivity of this compound for the GABAB receptor suggest its potential therapeutic application in disorders characterized by neuronal hyperexcitability, such as spasticity, anxiety, and certain types of pain. Its stereoselective nature allows for the administration of the more active enantiomer, potentially reducing the dose required for a therapeutic effect and minimizing off-target effects associated with the less active (S)-enantiomer.
Further preclinical and clinical investigations are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profiles of this compound. Comparative studies with existing GABAB receptor agonists will be crucial in determining its relative therapeutic value and potential advantages in a clinical setting.
A Comparative Guide to (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (Lesogaberan) and a Classic Alternative for GABA-B Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as Lesogaberan (AZD3355), a selective GABA-B receptor agonist, with the established non-selective GABA-B receptor agonist, Baclofen. This comparison is based on peer-reviewed studies and focuses on pharmacological parameters, clinical efficacy in the context of gastroesophageal reflux disease (GERD), pharmacokinetic profiles, and safety data.
Executive Summary
Lesogaberan was developed as a peripherally acting GABA-B receptor agonist with the aim of reducing the central nervous system (CNS) side effects associated with Baclofen while retaining efficacy in treating GERD by inhibiting transient lower esophageal sphincter relaxations (TLESRs).[1][2] While both drugs demonstrate efficacy in modulating lower esophageal sphincter (LES) function, their distinct pharmacological and pharmacokinetic profiles result in different clinical applicability and side-effect profiles.[2] Although Lesogaberan showed promise in early trials, its development was halted due to marginal symptomatic improvement in later-stage clinical studies.[3]
Mechanism of Action: GABA-B Receptor Agonism
Both Lesogaberan and Baclofen are agonists at the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission.[1] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the opening of potassium channels and the inhibition of calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[2] In the context of GERD, their therapeutic effect is primarily attributed to the inhibition of TLESRs, a major cause of reflux events.[4]
Figure 1: GABA-B receptor signaling pathway activated by agonists.
Comparative Pharmacological and Pharmacokinetic Profiles
A key differentiator between Lesogaberan and Baclofen is their selectivity and central nervous system (CNS) penetration. Lesogaberan was designed to have limited brain penetration, thereby reducing CNS-related side effects.[2]
Table 1: Comparative In Vitro Receptor Affinity and Potency
| Compound | Target Receptor | Potency (EC50) | Receptor Affinity (Ki) | Species/Assay Conditions |
| Lesogaberan | GABA-B | 8.6 nM | 5.1 nM (rat GABA-B), 1.4 µM (rat GABA-A) | Human recombinant GABA-B receptors; Rat brain membranes ([3H]GABA displacement)[1] |
| Baclofen (racemic) | GABA-B | ED50 of 1.0 µmol/kg (i.v. in dogs for TLESR inhibition) | Not explicitly found in a comparable format | In vivo dog model[1] |
| Arbaclofen (R-baclofen) | GABA-B | ~5-fold greater potency than racemic baclofen | 100- to 1000-fold greater specificity for GABA-B receptor compared to S-enantiomer | N/A[1] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Lesogaberan | Baclofen |
| Bioavailability | High | Rapidly and extensively absorbed |
| CNS Penetration | Limited[2] | Readily crosses the blood-brain barrier[2] |
| Half-life | ~11-13 hours | ~3-4 hours |
| Metabolism | Primarily hepatic | ~15% hepatic[2] |
| Excretion | Primarily renal | Primarily renal (85% as unchanged drug) |
Clinical Efficacy in Gastroesophageal Reflux Disease (GERD)
Both Lesogaberan and Baclofen have demonstrated efficacy in reducing TLESRs and improving LES pressure.
Table 3: Comparative Efficacy in GERD Clinical Trials
| Efficacy Endpoint | Lesogaberan | Baclofen |
| Reduction in TLESRs | 25% reduction (65 mg twice daily)[4] | Significant reduction (40 mg single dose)[2] |
| Reduction in Reflux Episodes | ~35% reduction (65 mg twice daily)[4] | Significant reduction[5] |
| Increase in LES Pressure | 28% increase (65 mg twice daily)[4] | No significant change in some studies[5] |
Comparative Safety and Tolerability
The side effect profiles of Lesogaberan and Baclofen differ, primarily due to their differing abilities to penetrate the CNS.
Table 4: Comparative Adverse Event Profiles
| Adverse Event Profile | Lesogaberan | Baclofen |
| Common Adverse Events | Paresthesia (transient), headache[4] | Drowsiness, dizziness, weakness[3] |
| CNS Side Effects | Designed to be minimal[2] | Common and can be dose-limiting[3] |
| Other Notable Events | Reversible elevated alanine transaminase in a small percentage of patients[3] | N/A |
Experimental Protocols
High-Resolution Esophageal Manometry (HRM)
Objective: To assess the effect of GABA-B agonists on LES pressure and the frequency of TLESRs.
Methodology: (Based on protocols from clinical trials[4][6][7])
-
Patient Preparation: Patients fast for at least 6 hours prior to the study. Medications known to affect esophageal motility are withheld.
-
Catheter Placement: A high-resolution manometry catheter with closely spaced pressure sensors is passed through a nostril into the esophagus and positioned to span from the pharynx to the stomach.
-
Baseline Measurement: After a period of acclimatization, baseline LES pressure is recorded.
-
Drug Administration: Patients are administered a single dose of the investigational drug (e.g., Lesogaberan or Baclofen) or placebo in a double-blind, crossover design.
-
Post-prandial Measurement: Following drug administration, a standardized meal is consumed to induce TLESRs. Manometric recordings are then taken for a defined post-prandial period (e.g., 3 hours).
-
Data Analysis: The manometry data is analyzed to determine the number and frequency of TLESRs, the mean LES pressure, and other motility parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ESOPHAGEAL MOTILITY DISORDERS ON HIGH RESOLUTION MANOMETRY: CHICAGO CLASSIFICATION VERSION 4.0© - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Esophageal Manometry: Interpretation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for (R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a fluorinated organic compound. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Classification
Key Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.[2]
-
As a fluorinated organic compound, it is persistent in the environment due to the strength of the carbon-fluorine bond.[3]
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.[4][5]
Required PPE:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Tightly fitting safety goggles with side-shields.[6]
-
Lab Coat: To protect skin and clothing.
-
Respiratory Protection: If handling fine powders or generating aerosols, a full-face respirator may be necessary.[6]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7]
Waste Collection and Storage
Proper collection and storage of chemical waste are crucial to prevent accidents and ensure compliance with regulations.
-
Containers: Use only appropriate, chemically compatible, and clearly labeled containers for waste collection.[8][9] The container must be kept tightly closed.[6]
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the associated hazards.[7][8]
-
Segregation: Halogenated organic compounds must be collected separately from non-halogenated organic waste.[4][5] Do not mix incompatible waste streams.[7]
-
Storage Location: Store waste in a designated, cool, dry, and well-ventilated satellite accumulation area that is at or near the point of generation.[7][9]
Quantitative Disposal and Storage Limits
Regulatory agencies such as the EPA set limits on the amount of hazardous waste that can be stored in a laboratory. While specific limits for this compound are not available, general guidelines for hazardous waste in a laboratory setting are as follows:
| Parameter | Limit | Source of Regulation |
| Maximum Hazardous Waste Storage | 55 gallons | EPA (Subpart K)[9] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | EPA (P-list)[9] |
| Maximum Storage Time | 6 months (in academic labs) | EPA (Subpart K)[10][11] |
It is the responsibility of the laboratory to ensure these limits are not exceeded.[12]
Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][10] The primary and recommended method for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Recommended Disposal Methods for Fluorinated Organic Compounds:
-
High-Temperature Incineration: This is the most effective method for the complete destruction of fluorinated organic compounds. The incinerator must be specifically licensed to handle halogenated organic waste.[3]
-
Hazardous Waste Landfill: If high-temperature incineration is not an option, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic waste is an alternative.[3]
Contaminated Materials:
Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste in a designated, sealed container.[7]
Empty Containers:
Empty containers that held this compound must be managed properly. If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] After proper rinsing, the container can be disposed of as regular trash after defacing the label.[12]
Spill Management
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
A protocol for the neutralization of small spills of a similar compound, 4-Fluorobenzene-1,3-dicarboxylic acid, suggests careful addition of a neutralizing agent like sodium bicarbonate until the pH is between 6.0 and 8.0.[3] This should only be attempted by trained personnel with a validated procedure.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS office.[7]
-
Experimental Protocol: General Waste Handling
The following protocol outlines the standard operating procedure for the handling and disposal of waste generated from experiments involving this compound.
-
Preparation: Before starting any experiment, ensure a designated and properly labeled hazardous waste container for halogenated organic compounds is available in the fume hood.
-
Waste Collection: During the experiment, collect all waste containing this compound, including solutions and contaminated solids, directly into the designated waste container.
-
Container Management: Keep the waste container closed when not actively adding waste. Do not overfill the container; fill to no more than 75% capacity.[11]
-
Final Disposal Request: Once the experiment is complete or the waste container is full, submit a hazardous waste pickup request to your institution's EHS office.[11]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.
References
- 1. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling (R)-4-Amino-3-(4-fluorophenyl)butanoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for (R)-4-Amino-3-(4-fluorophenyl)butanoic acid, including operational and disposal plans. Adherence to these guidelines is critical for personal and environmental safety.
Chemical Profile: this compound is a derivative of phenibut and is used in research and pharmaceutical development.[1] While specific toxicity data for this compound is limited, its structural similarity to other active pharmaceutical ingredients necessitates careful handling. The hydrochloride salt of the racemic mixture is associated with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during handling. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3][4] | To prevent skin contact and absorption. Gloves should be inspected before use and changed frequently, especially after direct contact.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a splash hazard.[3][6] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of contamination, consider a chemical-resistant apron or coveralls.[7][8] | To protect skin from accidental spills and contamination. |
| Respiratory Protection | If handling procedures are likely to generate dust, work should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required.[3][7] | To prevent inhalation of the powdered compound. |
Operational Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][9]
-
Avoid the formation of dust and aerosols.[6]
-
Use appropriate tools for weighing and transferring the solid material to prevent spills.
-
Ensure all containers are properly labeled.
-
Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]
-
Keep away from incompatible materials.
-
The storage area should be secure.[6]
Emergency Procedures
Spill Response:
-
Evacuate personnel from the immediate area.[4]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[4]
-
Carefully sweep up the solid material, avoiding dust generation.[9]
-
Place the spilled material into a suitable, labeled container for disposal.[4]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Dispose of all contaminated materials as hazardous waste.[6]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Contaminated Solid Waste: This includes used gloves, weigh boats, and any other disposable materials that have come into contact with the chemical. These items must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Unused Chemical: Unwanted this compound should be disposed of through a licensed chemical waste disposal company. Do not dispose of it down the drain or in regular trash.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Diagrams
Caption: Workflow for Safe Handling of this compound.
References
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. aksci.com [aksci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
